GSK 690 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSJYXXWZFXNJ-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK690693 hydrochloride is a potent, ATP-competitive, small molecule inhibitor that demonstrates high affinity for all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3] By targeting a critical node in the PI3K/Akt/mTOR signaling pathway, GSK690693 effectively modulates fundamental cellular processes including proliferation, survival, and metabolism.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of GSK690693, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with key signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on Akt inhibition.
Core Mechanism of Action: Pan-Akt Inhibition
GSK690693 functions as a pan-Akt inhibitor, competitively binding to the ATP-binding pocket of Akt1, Akt2, and Akt3.[1][3] This competitive inhibition prevents the phosphorylation of Akt's downstream substrates, thereby attenuating the pro-survival and pro-proliferative signals propagated by the PI3K/Akt/mTOR pathway.[4][5] Crystallographic and biochemical analyses have confirmed that GSK690693's interaction with the Akt enzymes is reversible and time-dependent.[1]
The activation of Akt is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, it is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[2] GSK690693 directly interferes with the catalytic activity of the activated Akt enzyme.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Quantitative Inhibition Profile
GSK690693 exhibits low nanomolar potency against the Akt isoforms. Its selectivity has been profiled against a broad panel of kinases, revealing a primary affinity for the AGC kinase family, to which Akt belongs.
Table 1: In Vitro Inhibitory Activity of GSK690693 against Akt Isoforms
| Target | IC50 (nmol/L) | Apparent Ki* (nmol/L) |
| Akt1 | 2[1][3][6] | 1[1] |
| Akt2 | 13[1][3][6] | 4[1] |
| Akt3 | 9[1][3][6] | 12[1] |
Data derived from in vitro kinase assays.
Table 2: Selectivity Profile of GSK690693 against Other Kinases (IC50 < 100 nmol/L)
| Kinase Family | Kinase | IC50 (nmol/L) |
| AGC | PKA | 24[6] |
| AGC | PrkX | 5[6] |
| AGC | PKC isozymes | 2-21[6] |
| CAMK | AMPK | 50[6] |
| CAMK | DAPK3 | 81[6] |
| STE | PAK4 | 10[6] |
| STE | PAK5 | 52[6] |
| STE | PAK6 | 6[6] |
Data compiled from a panel of over 250 human protein kinases.[1]
Cellular Activity and Downstream Effects
In cellular assays, GSK690693 effectively inhibits the phosphorylation of key Akt substrates. This leads to a dose-dependent reduction in cell proliferation and an induction of apoptosis in various cancer cell lines.
Table 3: Cellular IC50 Values for Inhibition of GSK3β Phosphorylation
| Cell Line | Tumor Type | IC50 (nmol/L) |
| Various | Tumor Cells | 43 - 150[1] |
Measured by ELISA for phosphorylated GSK3β (Ser9).[1]
Table 4: Anti-proliferative Activity of GSK690693 in Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (nmol/L) |
| T47D | Breast Carcinoma | 72[6] |
| ZR-75-1 | Breast Carcinoma | 79[6] |
| BT474 | Breast Carcinoma | 86[6] |
| HCC1954 | Breast Carcinoma | 119[6] |
| MDA-MB-453 | Breast Carcinoma | 975[6] |
| LNCaP | Prostate Carcinoma | 147[6] |
| COG-LL-317 | T-cell ALL | 6.5[2] |
Determined by cell viability assays after 96 hours of exposure.[2][6]
The inhibition of Akt by GSK690693 also leads to the suppression of phosphorylation of other downstream targets, including FKHR/FKHRL1, p70S6K, and PRAS40.[1][6] This broad impact on the Akt signaling cascade underscores its potential as an anti-cancer agent.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of GSK690693 is as follows:
-
Enzyme Preparation: Recombinant, full-length human Akt1, Akt2, and Akt3 are expressed in a baculovirus system and purified.[1][6]
-
Enzyme Activation: The purified Akt enzymes are activated by incubation with purified PDK1 and MK2 to achieve phosphorylation at Thr308 and Ser473, respectively.[1][6]
-
Inhibitor Incubation: Activated Akt enzymes are pre-incubated with varying concentrations of GSK690693 for 30 minutes at room temperature to allow for time-dependent inhibition.[1][6]
-
Kinase Reaction: The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay
The anti-proliferative effects of GSK690693 are typically assessed using the following protocol:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of GSK690693 (e.g., from 1 nM to 10 µM) for a specified duration, typically 96 hours.[2]
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Clinical and In Vivo Studies
GSK690693 has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[2][7] These studies have demonstrated that the compound is generally well-tolerated and exhibits predictable pharmacokinetics.[7] A notable pharmacodynamic effect observed is a transient, dose-dependent increase in blood glucose levels, which is consistent with the role of Akt in glucose metabolism.[7] In vivo studies using tumor xenograft models in mice have shown that GSK690693 can inhibit the phosphorylation of Akt substrates and reduce tumor growth.[1][4]
Conclusion
GSK690693 hydrochloride is a well-characterized, potent, and selective pan-Akt inhibitor. Its mechanism of action, centered on the ATP-competitive inhibition of all three Akt isoforms, leads to the suppression of the PI3K/Akt/mTOR signaling pathway. This results in reduced cell proliferation and increased apoptosis in a variety of cancer cell models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic targeting of the Akt pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Pan-Akt Inhibitor GSK690693
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK690693, a potent, ATP-competitive pan-Akt inhibitor. It details the inhibitor's mechanism of action, quantitative biochemical and cellular data, and standardized experimental protocols for its evaluation.
Core Mechanism of Action
GSK690693 is an aminofurazan-derived small molecule that functions as a highly potent, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to the ATP-binding pocket of the Akt kinase domain, GSK690693 blocks the phosphorylation of downstream substrates.[4] This inhibition disrupts the PI3K/Akt signaling pathway, a critical cascade that regulates cell survival, proliferation, metabolism, and apoptosis.[3][5][6] The disruption of this pro-survival pathway ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[1][3][4]
While highly selective for Akt isoforms compared to most other kinase families, GSK690693 does exhibit inhibitory activity against other members of the AGC kinase family, including PKA and PKC, as well as kinases in the CAMK and STE families.[1][4][7]
Quantitative Data Summary
The following tables summarize the inhibitory potency and cellular effects of GSK690693.
Table 1: Enzymatic Activity against Akt Isoforms
| Target | Assay Type | IC₅₀ (nM) | Apparent Kᵢ* (nM) |
| Akt1 | Cell-free Kinase Assay | 2[1][7][8] | 1[1] |
| Akt2 | Cell-free Kinase Assay | 13[1][7][8] | 4[1] |
| Akt3 | Cell-free Kinase Assay | 9[1][7][8] | 12[1] |
| Note: Kᵢ values are for full-length Akt. |
Table 2: Inhibitory Activity against Other Kinases
| Kinase Family | Target | IC₅₀ (nM) |
| AGC | PrkX | 5[4][7] |
| AGC | PKC isozymes | 2 - 21[4][7] |
| AGC | PKA | 24[4][7] |
| CAMK | AMPK | 50[4][7] |
| CAMK | DAPK3 | 81[4][7] |
| STE | PAK6 | 6[4][7] |
| STE | PAK4 | 10[4][7] |
| STE | PAK5 | 52[4][7] |
Table 3: Cellular Antiproliferative Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia | 6.5[5] |
| LNCaP | Prostate Carcinoma | 20 - 147[7] |
| BT474 | Breast Carcinoma | 50 - 86[7][8] |
| T47D | Breast Carcinoma | 72[4][7] |
| ZR-75-1 | Breast Carcinoma | 79[4][7] |
| HCC1954 | Breast Carcinoma | 119[4][7] |
| MDA-MB-453 | Breast Carcinoma | 975[4][7] |
| Note: IC₅₀ values for inhibition of GSK3β phosphorylation in various tumor cells range from 43 to 150 nM.[1][7] |
Experimental Protocols
Detailed methodologies for key assays are provided below. For all in vitro studies, GSK690693 is typically dissolved in DMSO to create a 10 mmol/L stock solution before further dilution.[1]
In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of GSK690693 on purified Akt enzymes.
-
Enzyme Preparation : Use His-tagged full-length Akt1, 2, or 3 expressed and purified from a baculovirus system.[7]
-
Enzyme Activation : Activate the purified Akt enzymes using purified PDK1 (to phosphorylate Thr308) and MK2 (to phosphorylate Ser473).[7]
-
Inhibitor Pre-incubation : To measure time-dependent inhibition, incubate the activated Akt enzymes (5-15 nM) with various concentrations of GSK690693 at room temperature for 30 minutes.[7]
-
Reaction Initiation : Start the kinase reaction by adding the substrate mixture. The final reaction should contain:
-
Reaction Incubation & Termination : Incubate the reaction at room temperature for 45 minutes. Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[7]
-
Quantification : Allow beads to settle for at least 5 hours. Quantify product formation (phosphorylated substrate) using a Viewlux Imager or similar scintillation counter.[7]
-
Data Analysis : Calculate IC₅₀ values by fitting the dose-response data to a standard sigmoidal curve.
Cellular Phospho-Substrate Analysis (ELISA)
This assay measures the inhibition of Akt activity within cells by quantifying the phosphorylation of a downstream target like GSK3β.
-
Cell Culture : Plate tumor cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with GSK690693 at various concentrations for 1 hour.[1]
-
Cell Lysis : Lyse the cells to release cellular proteins.
-
ELISA Protocol :
-
Coat the ELISA plate with a capture antibody (e.g., anti-GSK3β antibody).[1]
-
Add cell lysates to the wells and incubate to allow the capture antibody to bind the target protein.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that recognizes the phosphorylated form of the target (e.g., anti-phospho-GSK3α/β antibody).[1]
-
Wash the plate again.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate to produce a detectable signal.
-
-
Data Acquisition : Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Analysis : Determine IC₅₀ values by plotting the signal against the inhibitor concentration.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol assesses the antiproliferative effects of GSK690693.
-
Cell Plating : Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.[7]
-
Compound Treatment : Treat cells with a serial dilution of GSK690693 (e.g., from 30 µM to 1.5 nM) and incubate for 72 hours.[7]
-
Reagent Addition : Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume equal to the culture medium volume).
-
Incubation : Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate IC₅₀ values from the dose-response curve, representing the concentration at which cell proliferation is inhibited by 50%.[7]
Apoptosis Assay (Annexin V/PI Staining)
This method quantifies the induction of apoptosis by GSK690693.
-
Cell Treatment : Culture cells and treat with GSK690693 at desired concentrations (e.g., >100 nM) for 24-48 hours.[7][8][9]
-
Cell Collection : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).[9]
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis : Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of GSK690693 in a living model.
-
Animal Model : Use immune-compromised mice (e.g., SCID or nude mice).[1][5]
-
Tumor Implantation : Subcutaneously implant human tumor cells (e.g., BT474, SKOV-3, LNCaP) to establish xenografts.[1][4]
-
Treatment : Once tumors are established, randomize mice into treatment and control (vehicle) groups. Administer GSK690693 daily via intraperitoneal (i.p.) injection (e.g., at 30 mg/kg/day).[1][5]
-
Efficacy Monitoring : Measure tumor volumes regularly (e.g., 2-3 times per week) with calipers. Monitor animal body weight and general health.
-
Pharmacodynamic Analysis : At the end of the study (or at specific time points), collect tumors to analyze the phosphorylation state of Akt substrates (e.g., GSK3β) by ELISA or Western blot to confirm target engagement in vivo.[1][7]
-
Data Analysis : Compare the tumor growth rates between the treated and control groups to determine antitumor activity.[1]
Summary of In Vivo Antitumor Activity
Daily administration of GSK690693 has demonstrated significant antitumor activity in mice bearing established human tumor xenografts.[1] It potently inhibits the growth of SKOV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts, achieving maximal tumor growth inhibition of 58% to 75% at a dose of 30 mg/kg/day.[4][8] The inhibitor is effective regardless of the specific mechanism of Akt activation within the tumor.[1][10] Consistent with its mechanism, treatment results in an acute and transient increase in blood glucose, which returns to baseline within 8-10 hours post-administration.[7][8] Pharmacodynamic studies confirm that GSK690693 administration leads to a dose- and time-dependent reduction in the phosphorylation of Akt substrates in tumor tissues in vivo.[1][7] These preclinical results supported the evaluation of GSK690693 in Phase I clinical trials for cancer patients.[1][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Facebook [cancer.gov]
- 4. apexbt.com [apexbt.com]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell apoptosis assay [bio-protocol.org]
- 10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to GSK 690 Hydrochloride: A Reversible Lysine-Specific Demethylase 1 (LSD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 690 Hydrochloride is a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). As a flavin-dependent monoamine oxidase, LSD1 is implicated in the regulation of gene expression across various cellular processes, and its dysregulation has been linked to the pathogenesis of numerous cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on key signaling pathways. The hydrochloride salt form of GSK 690 is often utilized due to its enhanced water solubility and stability compared to the free base, while exhibiting comparable biological activity.[1]
Core Properties and Mechanism of Action
This compound is a reversible, mechanism-based inhibitor of LSD1.[2] It exerts its inhibitory effect by competing with the histone substrate for binding to the active site of the LSD1 enzyme. This inhibition leads to an increase in the methylation status of H3K4 (specifically H3K4me1 and H3K4me2), which are generally associated with active gene transcription. By preventing the demethylation of these marks, GSK 690 can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.
The inhibition of LSD1 by GSK 690 has been shown to be highly selective.[2] While detailed selectivity profiling data against a broad panel of other histone demethylases and monoamine oxidases is not extensively published in the public domain, its high potency against LSD1 suggests a favorable selectivity window.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its free base, GSK 690.
Table 1: Biochemical Activity of GSK 690
| Parameter | Value | Description | Reference |
| IC50 | 37 nM | Half-maximal inhibitory concentration in a biochemical assay against purified LSD1 enzyme. | [1] |
| Kd | 9 nM | Dissociation constant, indicating the binding affinity of GSK 690 to the LSD1 enzyme. | [1] |
Table 2: Cellular Activity of GSK 690
| Cell Line | Cancer Type | Parameter | Value | Experimental Context | Reference |
| MV4-11 | Acute Myeloid Leukemia | EC50 | 0.36 µM | Antiproliferative activity. | [2] |
| Molm-13 | Acute Myeloid Leukemia | EC50 | 3.4 µM | Antiproliferative activity. | [2] |
| MDA-MB-231 | Breast Cancer | EC50 | 5.6 µM | Antiproliferative activity. | [2] |
| MCF-7 | Breast Cancer | EC50 | 3.6 µM | Antiproliferative activity. | [2] |
| RD | Rhabdomyosarcoma | - | 1 µM | Used in combination with JNJ-26481585 to induce caspase-dependent cell death. | [1] |
| RH30 | Rhabdomyosarcoma | - | 10 µM | Used in combination with JNJ-26481585 to induce caspase-dependent cell death. | [1] |
Signaling Pathways
LSD1 is a critical regulator of several signaling pathways implicated in cancer. Inhibition of LSD1 by this compound can therefore have significant downstream effects on cellular function. Two of the key pathways affected are the PI3K/AKT/mTOR and mTOR signaling pathways.
LSD1 and the PI3K/AKT/mTOR Signaling Pathway
LSD1 can activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting LSD1, GSK 690 can lead to the downregulation of this pathway, contributing to its anti-cancer effects.
LSD1 and mTOR Signaling in Autophagy
LSD1 has been identified as a negative regulator of autophagy through its influence on the mTOR signaling pathway. Inhibition of LSD1 can lead to the suppression of mTOR signaling, thereby promoting autophagy, a cellular process that can have both pro-survival and pro-death roles depending on the context.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LSD1 Biochemical Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the biochemical inhibition of LSD1.
References
The Biological Activity of GSK690693 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3). The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, growth, and metabolism. Hyperactivation of this pathway is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention. GSK690693 has been extensively evaluated in preclinical studies for its ability to inhibit tumor cell proliferation and induce apoptosis, demonstrating its potential as an anticancer agent. This guide provides a comprehensive overview of the biological activity of GSK690693 in cancer cells, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK690693 exerts its biological effects by directly inhibiting the kinase activity of Akt. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of Akt1, Akt2, and Akt3, preventing the phosphorylation of downstream substrates.[1] This blockade leads to the inhibition of major signaling cascades that promote cell survival and proliferation.[2]
Key downstream effects of Akt inhibition by GSK690693 include:
-
Reduced Phosphorylation of GSK3β : Inhibition of Akt prevents the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key regulator of metabolism and cell cycle.[3]
-
Activation of FOXO Transcription Factors : In the absence of Akt-mediated phosphorylation, Forkhead box O (FOXO) transcription factors (e.g., FOXO1, FOXO3a) translocate to the nucleus, where they can upregulate the expression of genes involved in apoptosis and cell cycle arrest.[4][5]
-
Inhibition of mTORC1 Signaling : Akt is a key upstream activator of the mammalian target of rapamycin complex 1 (mTORC1). Inhibition of Akt leads to reduced phosphorylation of mTORC1 substrates like PRAS40 and p70S6K, resulting in decreased protein synthesis and cell growth.[3][6]
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition by GSK690693.
Quantitative Data on Biological Activity
The potency of GSK690693 has been quantified through enzymatic assays and cellular proliferation assays across a wide range of cancer cell lines.
Table 1: Enzymatic Inhibition of Akt Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) of GSK690693 against the three purified Akt kinase isoforms.
| Target | IC50 (nM) | Assay Description |
| Akt1 | 2 | Cell-free kinase assay with purified full-length Akt1.[3][4] |
| Akt2 | 13 | Cell-free kinase assay with purified full-length Akt2.[3][4] |
| Akt3 | 9 | Cell-free kinase assay with purified full-length Akt3.[3][4] |
Table 2: Inhibition of Cell Proliferation in Cancer Cell Lines
This table presents the IC50 values for GSK690693-mediated inhibition of proliferation in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72[4] |
| ZR-75-1 | Breast Cancer | 79[4] |
| BT474 | Breast Cancer | 86[4] |
| HCC1954 | Breast Cancer | 119[4] |
| MDA-MB-453 | Breast Cancer | 975[4] |
| LNCaP | Prostate Cancer | 147[4] |
| PC-3 | Prostate Cancer | 15,500[7] |
| Multiple Lines | Acute Lymphoblastic Leukemia (ALL) | EC50 < 1000 (in 89% of lines)[8] |
Table 3: Cellular Inhibition of Akt Substrate Phosphorylation
This table shows the IC50 values for the inhibition of GSK3β phosphorylation in intact tumor cells, a key pharmacodynamic marker of Akt activity.
| Cell Line | Cancer Type | p-GSK3β IC50 (nM) |
| Multiple Lines | Various Cancers | 43 - 150[3][4] |
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating the biological activity of kinase inhibitors like GSK690693. Below are methodologies for key experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment : Treat cells with a serial dilution of GSK690693 (e.g., from 30 µM to 1.5 nM) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][12]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[12][13]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-Proteins
This technique is used to detect changes in the phosphorylation state of Akt and its downstream substrates.
-
Cell Lysis : Treat cells with GSK690693 for the desired time (e.g., 1-5 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice at all times.[14]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE : Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[14]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can cause high background.[15]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and a loading control (e.g., Actin or Tubulin), diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane three times with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Seed cells and treat with GSK690693 (e.g., >100 nM) or vehicle control for a specified time (e.g., 24-48 hours) to induce apoptosis.[4]
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing : Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Conclusion
GSK690693 is a well-characterized pan-Akt inhibitor that effectively suppresses the PI3K/Akt signaling pathway in cancer cells. It demonstrates low nanomolar potency against Akt isoforms and inhibits the proliferation of a broad range of cancer cell lines, particularly those with a hyperactivated Akt pathway. The induction of apoptosis is a key mechanism contributing to its antitumor activity. The protocols and data presented in this guide provide a robust framework for researchers to investigate the biological effects of GSK690693 and other Akt pathway inhibitors, facilitating further drug development and a deeper understanding of cancer cell biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
GSK690693: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3)[1][2][3]. The PI3K/Akt signaling pathway is a critical regulator of diverse cellular processes, including cell survival, proliferation, metabolism, and apoptosis[4][5]. Dysregulation of this pathway is a frequent event in human cancers, making Akt an attractive therapeutic target[4][5]. This technical guide provides an in-depth overview of the downstream signaling targets of GSK690693, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Mechanism of Action
GSK690693 exerts its biological effects by directly inhibiting the kinase activity of all three Akt isoforms[3][6]. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates[1]. While highly selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other members of the AGC kinase family, such as PKA and PKC, as well as some kinases from the CAMK and STE families at higher concentrations[1][6].
Quantitative Inhibition Data
The inhibitory potency of GSK690693 against various kinases has been determined through in vitro kinase assays. The following tables summarize the key IC50 values.
Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms
| Kinase | IC50 (nmol/L) |
| Akt1 | 2[1][3] |
| Akt2 | 13[1][3] |
| Akt3 | 9[1][3] |
Table 2: Inhibitory Activity of GSK690693 against Other Kinases
| Kinase Family | Kinase | IC50 (nmol/L) |
| AGC | PKA | 24[6][7] |
| AGC | PrkX | 5[6][7] |
| AGC | PKC isozymes | 2-21[6][7] |
| CAMK | AMPK | 50[6][7] |
| CAMK | DAPK3 | 81[6][7] |
| STE | PAK4 | 10[6][7] |
| STE | PAK5 | 52[6][7] |
| STE | PAK6 | 6[6][7] |
Table 3: Cellular Activity of GSK690693
| Cell Line | Assay | IC50 (nmol/L) |
| BT474 | GSK3β Phosphorylation | 138[3] |
| T47D | Proliferation | 72[6] |
| ZR-75-1 | Proliferation | 79[6] |
| BT474 | Proliferation | 86[6] |
| HCC1954 | Proliferation | 119[6] |
| LNCaP | Proliferation | 147[6] |
| MDA-MB-453 | Proliferation | 975[6] |
Downstream Signaling Pathways and Targets
Inhibition of Akt by GSK690693 leads to a cascade of downstream effects by preventing the phosphorylation and subsequent regulation of numerous substrate proteins. The primary and most well-characterized downstream targets are GSK3β, PRAS40, and FOXO transcription factors.
Inhibition of GSK3β Phosphorylation
Glycogen synthase kinase 3β (GSK3β) is a key downstream effector of Akt. Akt-mediated phosphorylation of GSK3β at Serine 9 (Ser9) inhibits its kinase activity[1][8][9]. By inhibiting Akt, GSK690693 prevents this phosphorylation, leading to the activation of GSK3β[10][11]. Activated GSK3β can then phosphorylate its own substrates, influencing processes like glycogen metabolism and β-catenin signaling[8][12].
Caption: GSK690693-mediated inhibition of Akt prevents GSK3β phosphorylation, leading to its activation.
Reduction of PRAS40 Phosphorylation
Proline-rich Akt substrate of 40 kDa (PRAS40) is a component of the mTORC1 complex and acts as an inhibitor of its activity[13][14]. Akt phosphorylates PRAS40 at Threonine 246 (Thr246), which leads to its dissociation from the mTORC1 complex and relieves the inhibition[13][15]. GSK690693 treatment prevents PRAS40 phosphorylation, thereby maintaining its inhibitory effect on mTORC1 and suppressing downstream signaling related to protein synthesis and cell growth[6][11].
Caption: GSK690693 prevents Akt-mediated phosphorylation of PRAS40, leading to sustained mTORC1 inhibition.
Modulation of FOXO Transcription Factor Activity
The Forkhead box O (FOXO) family of transcription factors are critical regulators of apoptosis, cell cycle arrest, and stress resistance[16][17]. Akt phosphorylates FOXO proteins (e.g., FOXO1, FOXO3a) at conserved residues, leading to their sequestration in the cytoplasm and preventing their transcriptional activity[17][18][19]. By inhibiting Akt, GSK690693 promotes the dephosphorylation and nuclear translocation of FOXO factors[1][4]. In the nucleus, FOXO proteins can then activate the transcription of target genes involved in apoptosis and cell cycle arrest[10][16].
Caption: GSK690693 promotes nuclear translocation and activation of FOXO transcription factors.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a generalized procedure for determining the inhibitory activity of GSK690693 against Akt kinases.
Objective: To determine the IC50 value of GSK690693 for Akt1, Akt2, and Akt3.
Materials:
-
Recombinant human His-tagged full-length Akt1, Akt2, or Akt3[6][7].
-
Kinase reaction buffer.
-
ATP.
-
Biotinylated peptide substrate.
-
Streptavidin-coated plates.
-
Detection antibody (e.g., anti-phospho-substrate antibody).
-
Plate reader.
Procedure:
-
Activate the purified Akt enzymes by incubating with PDK1 and MK2 to achieve phosphorylation on Thr308 and Ser473, respectively[6][7].
-
Prepare a serial dilution of GSK690693 in DMSO and then dilute in kinase reaction buffer.
-
Add the activated Akt enzyme to the wells of a microtiter plate.
-
Add the different concentrations of GSK690693 to the wells and incubate for 30 minutes at room temperature[1][6].
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the reaction for a defined period (e.g., 45 minutes) at room temperature[1].
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Add the appropriate substrate for the enzyme and measure the signal using a plate reader.
-
Calculate the percent inhibition for each GSK690693 concentration and determine the IC50 value using a suitable curve-fitting software[1].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis | The EMBO Journal [link.springer.com]
- 9. Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Proline-rich Akt Substrate of 40 kDa (PRAS40) Function by Mammalian Target of Rapamycin Complex 1 (mTORC1)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathological hypertrophy amelioration by PRAS40-mediated inhibition of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FOXO Transcription Factors: Their Clinical Significance and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic strategies targeting FOXO transcription factors [ouci.dntb.gov.ua]
- 19. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Inhibitory Activity of GSK690693 Hydrochloride on Akt Isoforms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro inhibitory potency of GSK690693 hydrochloride, a potent pan-Akt inhibitor, against the three Akt isoforms: Akt1, Akt2, and Akt3. The document outlines the quantitative inhibitory concentrations (IC50), details the experimental methodology used for their determination, and illustrates the pertinent cellular signaling pathway and experimental workflow.
Potency Against Akt Isoforms
GSK690693 hydrochloride demonstrates low nanomolar efficacy in inhibiting the kinase activity of all three Akt isoforms in cell-free assays. The compound is an ATP-competitive inhibitor, and its potency varies slightly among the isoforms.[1][2] The established IC50 values are summarized in the table below.
| Isoform | IC50 (nM) |
| Akt1 | 2[1][2][3][4] |
| Akt2 | 13[1][2][3][4] |
| Akt3 | 9[1][2][3][4] |
Experimental Protocol for IC50 Determination
The in vitro IC50 values were determined using a radioactive kinase assay designed to measure the phosphorylation of a peptide substrate by purified, activated Akt enzymes.
Enzyme Activation and Purification: His-tagged, full-length Akt1, Akt2, and Akt3 were expressed in a baculovirus system and subsequently purified.[3] The activation of these enzymes was achieved through phosphorylation by purified PDK1 at threonine 308 and by MK2 at serine 473.[3]
Kinase Reaction: The kinase assay was performed at room temperature. Activated Akt enzymes were pre-incubated with varying concentrations of GSK690693 for 30 minutes.[3] The enzymatic reaction was then initiated by the addition of the substrate mixture. The final reaction conditions were as follows:
-
Enzyme Concentration: 5 nM to 15 nM of Akt1, 2, or 3[3]
-
ATP: 2 µM total ATP, including 0.15 µCi/µL [γ-33P]ATP[3]
-
Peptide Substrate: 1 µM of Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide[3]
-
Buffer Composition: 25 mM MOPS (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, and 1 mM CHAPS[3]
Data Analysis: The amount of radiolabeled phosphate incorporated into the peptide substrate was quantified to determine the level of kinase activity. The IC50 values, representing the concentration of GSK690693 required to inhibit 50% of the kinase activity, were calculated by fitting the dose-response data to a suitable equation using software such as XLFit for Microsoft Excel.[3]
Visualizing the Molecular Interactions and Workflow
To further elucidate the context of GSK690693's mechanism of action and the experimental process, the following diagrams are provided.
Caption: Simplified Akt signaling pathway showing upstream activators and downstream effectors inhibited by GSK690693.
Caption: Experimental workflow for the in vitro determination of GSK690693 IC50 values against Akt isoforms.
Conclusion
GSK690693 hydrochloride is a highly potent, ATP-competitive inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range. The standardized in vitro kinase assay provides a robust method for quantifying its inhibitory activity. Understanding these values and the methodologies behind them is crucial for researchers in the fields of oncology, cell signaling, and drug discovery. The inappropriate activation of the Akt signaling pathway is a common feature in many human cancers, making inhibitors like GSK690693 valuable tools for both basic research and clinical investigation.[5]
References
Discovery and development of GSK 690 Hydrochloride
An In-depth Technical Guide to the Discovery and Development of GSK690693
Introduction
GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Developed by GlaxoSmithKline, it targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a key regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[5][6] Dysregulation of the PI3K/Akt pathway is a frequent event in the development and progression of many human cancers, making Akt a highly attractive target for cancer therapy.[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and preclinical and early clinical development of GSK690693.
Discovery and Synthesis
GSK690693 was identified through lead optimization studies of the aminofurazan chemical series.[2][7] The synthesis of GSK690693 has been described in detail, culminating in a compound with potent and selective inhibition of Akt kinases.[8] The chemical name for GSK690693 is 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol.[8] An X-ray co-crystal structure of GSK690693 with the kinase domain of Akt2 confirmed that it binds to the ATP binding pocket of the enzyme.[2][8]
Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[3][7] By binding to the ATP pocket, it prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the signal transduction cascade that promotes cell survival and proliferation.[2][4] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] While highly selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family (such as PKA and PKC), as well as some kinases in the CAMK and STE families.[7][9]
Pharmacological Profile
The pharmacological activity of GSK690693 has been characterized through various in vitro and in vivo studies.
Enzymatic Activity
The inhibitory activity of GSK690693 against Akt isoforms and other selected kinases is summarized in the table below.
| Kinase Target | IC50 (nM) | Apparent Ki* (nM) | Kinase Family |
| Akt1 | 2 | 1 | AGC |
| Akt2 | 13 | 4 | AGC |
| Akt3 | 9 | 12 | AGC |
| PKA | 24 | - | AGC |
| PrkX | 5 | - | AGC |
| PKCα | 21 | - | AGC |
| PKCβII | 16 | - | AGC |
| PKCθ | 2 | - | AGC |
| AMPK | 50 | - | CAMK |
| DAPK3 | 81 | - | CAMK |
| PAK4 | 10 | - | STE |
| PAK5 | 52 | - | STE |
| PAK6 | 6 | - | STE |
Data compiled from multiple sources.[3][7][9]
Cellular Activity
GSK690693 has demonstrated potent anti-proliferative activity in a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast | 72 |
| ZR-75-1 | Breast | 79 |
| BT474 | Breast | 86 |
| HCC1954 | Breast | 119 |
| MDA-MB-453 | Breast | 975 |
| LNCaP | Prostate | 147 |
Data compiled from multiple sources.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK690693 within the PI3K/Akt signaling pathway and a typical experimental workflow for its evaluation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: A generalized experimental workflow for the evaluation of GSK690693.
Preclinical Studies
In Vitro Studies
In cellular assays, GSK690693 effectively inhibited the phosphorylation of several downstream targets of Akt, including GSK3β, PRAS40, and FOXO transcription factors, in a dose-dependent manner.[2][7] The inhibition of these substrates confirms the on-target activity of the compound within the cellular context. Furthermore, treatment with GSK690693 led to the induction of apoptosis in sensitive cancer cell lines.[2][9]
In Vivo Studies
The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical models. In human tumor xenograft models, including those for breast, prostate, and ovarian cancers, daily administration of GSK690693 resulted in significant tumor growth inhibition.[2] The compound also showed efficacy in genetically engineered mouse models of cancer with hyperactivated Akt signaling.[5] Pharmacodynamic studies in these models confirmed that GSK690693 inhibited the phosphorylation of Akt substrates within the tumors.[5][7] A notable in vivo effect of GSK690693 is a transient, dose-dependent increase in blood glucose levels, which is consistent with the role of Akt2 in glucose metabolism.[9][10]
Clinical Development
Based on its promising preclinical profile, GSK690693 advanced into a Phase I clinical trial in patients with advanced solid tumors and lymphomas.[10] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous formulation of the compound.[10] The trial reported that GSK690693 was generally well-tolerated at the tested doses, with predictable pharmacokinetics.[10] Pharmacodynamic assessments in peripheral blood mononuclear cells showed a drug-related effect on the Akt pathway.[10] The observed transient hyperglycemia in some patients was consistent with preclinical findings.[10]
Experimental Protocols
In Vitro Kinase Assay
-
Enzyme and Substrate Preparation : Recombinant, purified, full-length Akt1, Akt2, or Akt3 enzymes were used.[7][9] A biotinylated peptide substrate was prepared.[9]
-
Reaction Mixture : The reaction was carried out in a buffer containing MgCl2, MOPS (pH 7.5), DTT, CHAPS, and KCl.[9] The mixture included the Akt enzyme, the peptide substrate, ATP, and [γ-33P]ATP.[9]
-
Inhibition Assay : GSK690693, dissolved in DMSO, was added to the reaction mixture at various concentrations.[7][9] The reaction was incubated at room temperature.[9]
-
Detection : The reaction was terminated by the addition of EDTA and scintillation proximity assay beads.[9] The amount of phosphorylated substrate was quantified using a suitable imager.[9]
-
Data Analysis : IC50 values were calculated by fitting the data to a dose-response curve.[7]
Cellular Phospho-GSK3β ELISA
-
Cell Culture and Treatment : Tumor cells were seeded in 96-well plates and treated with varying concentrations of GSK690693 for a specified duration (e.g., 1 hour).[7]
-
Cell Lysis : After treatment, the cells were lysed to extract cellular proteins.[7]
-
ELISA : An anti-GSK3β antibody was used for capture, and an anti-phospho-GSK3α/β (Ser9) antibody was used for detection.[7]
-
Data Analysis : The levels of phosphorylated GSK3β were determined, and IC50 values were calculated.[7]
In Vivo Tumor Xenograft Study
-
Animal Models : Immunodeficient mice (e.g., SCID or nude mice) were used.[7]
-
Tumor Implantation : Human tumor cells were implanted subcutaneously into the flanks of the mice.[7]
-
Treatment : Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. GSK690693 was formulated in a suitable vehicle (e.g., 5% dextrose) and administered, for example, once daily via intraperitoneal injection.[2][7]
-
Tumor Measurement : Tumor volume was measured regularly using calipers.[7]
-
Efficacy Evaluation : Anti-tumor activity was assessed by comparing the tumor growth in the treated groups to the control group.[7]
-
Pharmacodynamic Analysis : At the end of the study, tumors could be excised for analysis of target modulation (e.g., phosphorylation of Akt substrates) by immunohistochemistry or Western blotting.[2]
Conclusion
GSK690693 is a potent and selective pan-Akt inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its development has provided valuable insights into the therapeutic potential of targeting the Akt signaling pathway. While challenges such as managing on-target effects like hyperglycemia remain, the discovery and characterization of GSK690693 represent a key advancement in the field of targeted cancer therapy. Further research and clinical evaluation are necessary to fully elucidate its therapeutic utility, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Axis in Children with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
GSK690693: A Pan-Akt Inhibitor Driving Apoptosis and Cell Cycle Arrest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its hyperactivation is a frequent occurrence in a wide array of human cancers, making it a prime target for therapeutic intervention.[5][6] GSK690693 has demonstrated the ability to induce both apoptosis and cell cycle arrest in various cancer cell lines, primarily through the inhibition of the PI3K/Akt pathway.[5][7] This technical guide provides a comprehensive overview of the role of GSK690693 in these fundamental cellular processes, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK690693 exerts its effects by directly inhibiting the kinase activity of Akt.[1] In a normal signaling cascade, growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4]
Activated Akt proceeds to phosphorylate a multitude of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.[2] By inhibiting Akt, GSK690693 effectively blocks these downstream signaling events.
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK690693 Hydrochloride: A Technical Guide to its Structural and Chemical Properties for Researchers
For Immediate Release
This document provides a comprehensive technical overview of the structural and chemical properties of GSK690693 hydrochloride, a potent, ATP-competitive pan-Akt inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Chemical and Structural Identity
GSK690693 hydrochloride is a synthetic, aminofurazan-derived small molecule.[1] Its fundamental chemical and structural characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol hydrochloride | |
| CAS Number | 937174-76-0 | [2] |
| Molecular Formula | C₂₁H₂₇N₇O₃ · HCl | [2] |
| Molecular Weight | 425.48 g/mol (free base) | [3][4] |
| Canonical SMILES | CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
| Isomeric SMILES | CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | [2] |
| InChI | InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |
| InChIKey | KGPGFQWBCSZGEL-ZDUSSCGKSA-N | [2] |
Physicochemical Properties
GSK690693 hydrochloride is typically supplied as a white to off-white or beige solid.[2][5] Its solubility is a critical factor for in vitro and in vivo experimental design.
| Property | Value | Reference |
| Appearance | White to beige solid | [2] |
| Solubility | Soluble in DMSO (≥20 mM) and ethanol (to 60 mM). Insoluble in water. | [4] |
| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year. | [3][5] |
Mechanism of Action and Biological Activity
GSK690693 is a potent inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt/mTOR signaling pathway that regulates cell survival, proliferation, and metabolism.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Akt kinase domain.[4]
Kinase Inhibitory Profile
The inhibitory activity of GSK690693 against Akt isoforms and other related kinases is presented below.
| Target Kinase | IC₅₀ (nM) | Reference |
| Akt1 | 2 | [3] |
| Akt2 | 13 | [3] |
| Akt3 | 9 | [3] |
| PKA | 24 | [3] |
| PrkX | 5 | [3] |
| PKC isozymes | 2-21 | [3] |
| AMPK | 50 | [3] |
| DAPK3 | 81 | [3] |
Cellular Effects
Inhibition of Akt by GSK690693 leads to a cascade of downstream effects, including the reduced phosphorylation of key substrates such as GSK3β, PRAS40, and the FOXO family of transcription factors.[3][6] This ultimately results in the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[4][7]
The antiproliferative activity of GSK690693 has been demonstrated in a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference | |---|---|---| | T47D | Breast Carcinoma | 72 |[3] | | ZR-75-1 | Breast Carcinoma | 79 |[3] | | BT474 | Breast Carcinoma | 86 |[3] | | HCC1954 | Breast Carcinoma | 119 |[3] | | LNCaP | Prostate Carcinoma | 147 |[3] | | MDA-MB-453 | Breast Carcinoma | 975 |[3] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GSK690693 against purified Akt isoforms.
Methodology:
-
Express and purify His-tagged full-length Akt1, 2, or 3 from a baculovirus expression system.[3]
-
Activate the Akt enzymes by incubation with purified PDK1 and MK2 to achieve phosphorylation at Thr308 and Ser473, respectively.[3]
-
Pre-incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes to assess time-dependent inhibition.[3]
-
Initiate the kinase reaction by the addition of the appropriate substrate.
-
Measure kinase activity using a suitable method, such as radiometric assays or fluorescence-based assays.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To evaluate the antiproliferative effect of GSK690693 on cancer cell lines.
Methodology:
-
Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over a 72-hour period.[3]
-
After overnight incubation, treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM).[3]
-
Incubate the cells for 72 hours.[3]
-
Measure cell viability using a commercially available reagent such as CellTiter-Glo®.[3]
-
Analyze the data using a suitable curve-fitting software to determine the IC₅₀ values.[3]
In Vivo Xenograft Studies
Objective: To assess the antitumor efficacy of GSK690693 in a preclinical animal model.
Methodology:
-
Implant human tumor cells (e.g., SKOV-3, LNCaP, BT474) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3]
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer GSK690693 intraperitoneally (i.p.) at a specified dose and schedule (e.g., 30 mg/kg/day).[3][5]
-
Formulate the compound in a suitable vehicle, such as 5% dextrose (pH 4.0).[7]
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target modulation.[7]
Visualizations
GSK690693 Signaling Pathway Inhibition
Caption: GSK690693 inhibits Akt, preventing downstream phosphorylation and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo antitumor activity of GSK690693.
References
- 1. Facebook [cancer.gov]
- 2. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693 Hydrochloride: A Technical Guide for Investigating Akt Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective ATP-competitive pan-Akt kinase inhibitor.[1][2][3] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a serine/threonine kinase that plays a central role in multiple cellular processes, including cell survival, growth, proliferation, and metabolism.[4][5] Dysregulation of the Akt signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of GSK690693, its mechanism of action, and its application in investigating the Akt signaling pathway. It includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in their studies.
Mechanism of Action
GSK690693 exerts its inhibitory effect by binding to the ATP-binding pocket of Akt kinases, preventing the phosphorylation of its downstream substrates.[7] The activation of the Akt pathway is initiated by various upstream signals, such as growth factors and cytokines, which activate phosphoinositide 3-kinase (PI3K).[8][9][10] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][10] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[4][10] Once activated, Akt phosphorylates a wide range of downstream targets, including GSK3α/β, mTOR, PRAS40, and FOXO transcription factors, to regulate cellular functions.[6][11][12] GSK690693 blocks these downstream phosphorylation events, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activated Akt signaling.[6][7][11]
Data Presentation
Potency and Selectivity of GSK690693
The inhibitory activity of GSK690693 has been characterized in various in vitro assays. The following tables summarize the key quantitative data regarding its potency against Akt isoforms and other kinases, as well as its anti-proliferative activity in different cancer cell lines.
| Target | IC₅₀ (nM) |
| Akt1 | 2[1][3][13] |
| Akt2 | 13[1][3][13] |
| Akt3 | 9[1][3][13] |
Table 1: In vitro inhibitory potency of GSK690693 against Akt isoforms.
| Kinase Family | Kinase | IC₅₀ (nM) |
| AGC | PKA | 24[1][13] |
| AGC | PrkX | 5[1][13] |
| AGC | PKC isozymes | 2-21[1][13] |
| CAMK | AMPK | 50[1][13] |
| CAMK | DAPK3 | 81[1][13] |
| STE | PAK4 | 10[1][13] |
| STE | PAK5 | 52[1][13] |
| STE | PAK6 | 6[1][13] |
Table 2: Selectivity of GSK690693 against other kinases.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| COG-LL-317 | T-cell ALL | 6.5[14] |
| T47D | Breast Cancer | 72[7][13] |
| ZR-75-1 | Breast Cancer | 79[7][13] |
| BT474 | Breast Cancer | 86[7][13] |
| HCC1954 | Breast Cancer | 119[7][13] |
| LNCaP | Prostate Cancer | 147[7][13] |
| MDA-MB-453 | Breast Cancer | 975[7][13] |
Table 3: Anti-proliferative activity of GSK690693 in various cancer cell lines.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the effect of GSK690693 on cell viability.[11]
-
Cell Seeding: Culture cells overnight in 96-well plates at a density of 5 x 10³ cells/well.
-
Compound Treatment: Treat the cells with GSK690693 at the desired concentrations for 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) to each well and incubate for 2 hours at 37°C.
-
Solubilization: Add a detergent to each well to solubilize the formazan crystals and incubate for 4 hours at 37°C.
-
Absorbance Measurement: Determine the absorbance at 595 nm using a microplate reader.
Western Blot Analysis for Akt Pathway Inhibition
This protocol is based on a method used to analyze the phosphorylation state of Akt and its downstream targets.[11]
-
Cell Treatment: Treat cells with either DMSO (vehicle) or a specific concentration of GSK690693 (e.g., 10 μM) for a designated time (e.g., 8 hours or overnight).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with added protease and phosphatase inhibitors) for 10 minutes at 4°C.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a protein assay reagent (e.g., Bio-Rad protein assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and its downstream targets (e.g., P-GSK3α/β, P-mTOR, P-p70S6K, P-FOXO1/3a).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating GSK690693.
Logical Relationship Diagram
Caption: Logical relationship of GSK690693's inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK690693 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective, ATP-competitive pan-Akt kinase inhibitor.[1][2] It targets all three Akt isoforms (Akt1, Akt2, and Akt3), which are crucial regulators of cell survival, proliferation, and metabolism.[1][3] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various human cancers, making it a key target for therapeutic intervention.[4][5][6] GSK690693 inhibits this pathway by blocking the kinase activity of Akt, leading to reduced phosphorylation of its downstream substrates.[1][3] This inhibition can result in decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1][3] These application notes provide detailed protocols for the use of GSK690693 hydrochloride in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
GSK690693 acts as an ATP-competitive inhibitor of Akt kinases.[1] By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of numerous downstream targets. Key downstream effects include:
-
Inhibition of GSK3β phosphorylation: This is a commonly used biomarker for Akt activity.[1][7]
-
Reduced phosphorylation of PRAS40, p70S6K, and FOXO transcription factors (FOXO1/FOXO3A). [1][3]
-
Nuclear accumulation of FOXO3A: Inhibition of Akt-mediated phosphorylation of FOXO3A leads to its translocation to the nucleus, where it can promote the expression of genes involved in apoptosis and cell cycle arrest.[1][8]
These molecular events ultimately lead to the anti-proliferative and pro-apoptotic effects observed in various cancer cell models.[1][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK690693
| Target | IC₅₀ (nM) | Assay Type |
| Akt1 | 2 | Cell-free kinase assay |
| Akt2 | 13 | Cell-free kinase assay |
| Akt3 | 9 | Cell-free kinase assay |
Data compiled from multiple sources.[1][2][7]
Table 2: Cellular Activity of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Effect | IC₅₀ / Effective Concentration |
| T47D | Breast Cancer | Inhibition of proliferation | 72 nM |
| ZR-75-1 | Breast Cancer | Inhibition of proliferation | 79 nM |
| BT474 | Breast Cancer | Inhibition of proliferation | 86 nM |
| BT474 | Breast Cancer | Inhibition of GSK3β phosphorylation | >100 nM |
| HCC1954 | Breast Cancer | Inhibition of proliferation | 119 nM |
| MDA-MB-453 | Breast Cancer | Inhibition of proliferation | 975 nM |
| LNCaP | Prostate Cancer | Inhibition of proliferation | 147 nM |
| LNCaP | Prostate Cancer | Induction of apoptosis | >100 nM |
| SKOV-3 | Ovarian Cancer | Inhibition of proliferation | IC₅₀ > 800 nM (less sensitive) |
| Various Hematologic Malignancies | Leukemia/Lymphoma | Inhibition of proliferation | EC₅₀ < 1 µM in 55% of cell lines |
Data compiled from multiple sources.[1][7][8][9]
Experimental Protocols
Reagent Preparation
GSK690693 Hydrochloride Stock Solution (10 mM)
-
GSK690693 hydrochloride is typically supplied as a solid.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of GSK690693 in sterile dimethyl sulfoxide (DMSO).[1][10]
-
For example, to prepare 1 ml of a 10 mM stock solution of GSK690693 hydrochloride (Molecular Weight: 489.96 g/mol ), dissolve 4.8996 mg in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Working Solutions
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.5% to avoid solvent-induced toxicity.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (typically 3 days).[11] The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Allow cells to attach and resume growth by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of GSK690693 (e.g., ranging from 1 nM to 10 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for the desired duration, typically 72 hours.[10][11]
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC₅₀ value using appropriate software.
Western Blot Analysis of Akt Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates or larger culture dishes to obtain sufficient protein for analysis. Allow cells to attach overnight. Treat the cells with GSK690693 at various concentrations (e.g., 10 nM to 10 µM) for a specified time (e.g., 1 hour for phosphorylation events).[1] Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, GSK3β, PRAS40, or other downstream targets overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: General experimental workflow for cell culture studies with GSK690693.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols: Dissolving GSK690693 Hydrochloride for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of GSK690693 Hydrochloride, a potent pan-Akt inhibitor, for in vivo research applications. The information compiled here is intended to guide researchers in preparing stable and effective formulations for animal studies.
Introduction to GSK690693 Hydrochloride
GSK690693 is a selective and potent ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting Akt, GSK690693 induces cell cycle arrest and apoptosis in tumor cells, making it a valuable tool for oncology research. For in vivo studies, proper dissolution and formulation of GSK690693 Hydrochloride are crucial for ensuring bioavailability and achieving desired therapeutic effects.
Akt Signaling Pathway
GSK690693 targets the Akt signaling cascade. The diagram below illustrates the central role of Akt in cellular processes and the point of inhibition by GSK690693.
Diagram 1: Simplified Akt signaling pathway and the inhibitory action of GSK690693.
Solubility of GSK690693 Hydrochloride
Accurate solubility data is paramount for preparing appropriate stock solutions and final formulations. The solubility of GSK690693 Hydrochloride in various solvents is summarized below. It is important to note that solubility can be influenced by factors such as temperature, pH, and purity.
| Solvent | Solubility | Supplier Reference |
| Water | ≥ 3.9 mg/mL | Selleck Chemicals |
| DMSO | ≥ 3.9 mg/mL | Selleck Chemicals |
| Ethanol | < 0.8 mg/mL | Selleck Chemicals |
Note: Always confirm solubility with the specific batch of the compound being used, as variations may occur.
Recommended Protocol for In Vivo Formulation
This protocol details the preparation of a GSK690693 Hydrochloride formulation suitable for administration in animal models. The following workflow outlines the key steps.
Diagram 2: Workflow for preparing GSK690693 Hydrochloride for in vivo studies.
Materials and Reagents
-
GSK690693 Hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
-
Warming bath (optional)
Step-by-Step Protocol
This protocol is for the preparation of a 1 mg/mL solution. Adjustments can be made based on the desired final concentration and dosing volume.
-
Preparation of the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Dissolution of GSK690693 Hydrochloride:
-
Carefully weigh the required amount of GSK690693 Hydrochloride powder.
-
Add the appropriate volume of the prepared vehicle to the powder to achieve the desired final concentration.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but be cautious of potential degradation with excessive heat.
-
Visually inspect the solution to ensure there are no visible particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter for sterilization and removal of any undissolved particles.
-
-
Storage and Stability:
-
It is highly recommended to prepare the formulation fresh on the day of use.
-
If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. Protect from light.
-
For longer-term storage, it is advisable to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. The stock solution can then be diluted with the other vehicle components on the day of the experiment.
-
Important Considerations
-
Toxicity: The vehicle components, particularly DMSO and Tween-80, can have their own biological effects and potential toxicities. It is crucial to administer a vehicle-only control group in all in vivo experiments to accurately assess the specific effects of GSK690693 Hydrochloride.
-
Route of Administration: The described formulation is generally suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of administration route will depend on the specific experimental design and animal model.
-
Dose and Concentration: The optimal dose and concentration of GSK690693 Hydrochloride will vary depending on the animal model, tumor type, and therapeutic goals. A thorough literature review and preliminary dose-finding studies are recommended to determine the most effective and well-tolerated dose for your specific application.
By following these guidelines and protocols, researchers can confidently prepare GSK690693 Hydrochloride formulations for their in vivo studies, contributing to a better understanding of the therapeutic potential of Akt inhibition.
Application Notes and Protocols for GSK690693 Hydrochloride in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2][3] It targets all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers and plays a crucial role in cell survival, proliferation, and metabolism.[1][4][5] These application notes provide a comprehensive overview and detailed protocols for the use of GSK690693 in a mouse xenograft model, a critical preclinical step in evaluating its therapeutic potential.
Mechanism of Action
GSK690693 acts as an ATP-competitive inhibitor of Akt kinases, preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to the modulation of several key cellular processes. The primary mechanism of action appears to be anti-proliferative, inducing cell cycle arrest.[2] Inhibition of Akt signaling by GSK690693 has been shown to decrease the phosphorylation of downstream targets including GSK3β, PRAS40, FKHR/FKHRL1, and p70S6K.[1][6] This ultimately leads to the induction of apoptosis and inhibition of tumor growth in sensitive cell lines and corresponding xenograft models.[2][3]
Data Presentation
In Vitro Efficacy: IC50 Values
The inhibitory concentration (IC50) of GSK690693 has been determined across various cancer cell lines, demonstrating a range of sensitivities.
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Carcinoma | 72 |
| ZR-75-1 | Breast Carcinoma | 79 |
| BT474 | Breast Carcinoma | 86 |
| HCC1954 | Breast Carcinoma | 119 |
| LNCaP | Prostate Cancer | 147 |
| MDA-MB-453 | Breast Carcinoma | 975 |
Data sourced from Selleck Chemicals.[6]
In Vivo Efficacy: Tumor Growth Inhibition
GSK690693 has demonstrated significant tumor growth inhibition in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | Dose (mg/kg/day) | Administration Route | Maximal Inhibition (%) |
| SKOV-3 | Ovarian Carcinoma | 30 | Intraperitoneal | 58 - 75 |
| LNCaP | Prostate Cancer | 30 | Intraperitoneal | 58 - 75 |
| BT474 | Breast Carcinoma | 30 | Intraperitoneal | 58 - 75 |
| HCC-1954 | Breast Carcinoma | 30 | Intraperitoneal | 58 - 75 |
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]
Experimental Protocols
Formulation of GSK690693 for In Vivo Studies
For administration in mouse xenograft models, GSK690693 hydrochloride can be formulated as follows:
-
Vehicle 1: 4% DMSO / 40% hydroxypropyl-β-cyclodextrin in water (pH 6.0).[1]
-
Vehicle 3: 5% (w/v) mannitol in saline.[9]
Protocol:
-
Weigh the required amount of GSK690693 hydrochloride powder.
-
In a sterile container, dissolve the powder in the chosen vehicle.
-
Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of use.
Mouse Xenograft Model Protocol
This protocol outlines the key steps for establishing a subcutaneous xenograft model and evaluating the efficacy of GSK690693.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NOD-scid gamma)
-
GSK690693 hydrochloride
-
Selected vehicle for formulation
-
Sterile PBS, cell culture medium, and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in a serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice to maintain viability.[10]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Randomization and Treatment:
-
Once tumors reach the desired volume, randomize the mice into treatment and control groups (typically 8-12 mice per group).[1]
-
Administer GSK690693 or the vehicle control to the respective groups. A common administration route is intraperitoneal (i.p.) injection.[1][6]
-
A typical dosing schedule is once daily at 10, 20, or 30 mg/kg.[1] The treatment can be continuous or on a schedule such as 5 days on, 2 days off for a specified number of weeks.[9]
-
-
Endpoint and Data Analysis:
-
Continue treatment and tumor monitoring for the duration of the study (e.g., 21 days).[1]
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as: % Inhibition = 100 × [1 - (Average growth of treated group / Average growth of control group)].[1]
-
At the end of the study, euthanize the animals according to approved protocols. Tumors can be excised for further analysis, such as immunohistochemistry to assess the phosphorylation of Akt substrates.[1]
-
Visualizations
Signaling Pathway of GSK690693 Action
Caption: GSK690693 inhibits Akt, blocking downstream signaling and promoting anti-tumor effects.
Experimental Workflow for Mouse Xenograft Study
Caption: Workflow for evaluating GSK690693 efficacy in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: GSK690693 Hydrochloride Treatment for Inducing Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective ATP-competitive pan-Akt kinase inhibitor.[1] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] By inhibiting all three Akt isoforms (Akt1, Akt2, and Akt3), GSK690693 effectively blocks downstream signaling, leading to the induction of apoptosis in various cancer cell lines.[1][3] These application notes provide detailed protocols for utilizing GSK690693 to induce and quantify apoptosis in in vitro cell culture models.
Mechanism of Action
GSK690693 exerts its pro-apoptotic effects by inhibiting the kinase activity of Akt. This inhibition prevents the phosphorylation and subsequent regulation of a multitude of downstream substrates that are critical for cell survival. Key molecular events following GSK690693 treatment include:
-
Decreased Phosphorylation of Pro-Survival Proteins: Inhibition of Akt leads to reduced phosphorylation of downstream targets such as GSK3β, PRAS40, and the Forkhead box O (FOXO) family of transcription factors.[4]
-
Activation of Pro-Apoptotic Pathways: Dephosphorylated (active) FOXO transcription factors translocate to the nucleus and promote the expression of genes involved in apoptosis.[4]
-
Induction of Caspase Cascade: GSK690693 treatment has been shown to lead to the cleavage and activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of GSK690693 in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values for GSK690693 Inhibition of Akt Isoforms and Other Kinases
| Kinase | IC50 (nM) |
| Akt1 | 2[3][5] |
| Akt2 | 13[3][5] |
| Akt3 | 9[3][5] |
| PKA | 24[5] |
| PrkX | 5[5] |
| PKC isozymes | 2-21[5] |
| AMPK | 50[5] |
| DAPK3 | 81[5] |
Table 2: Anti-Proliferative Activity of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition |
| T47D | Breast Cancer | 72[5] |
| ZR-75-1 | Breast Cancer | 79[5] |
| BT474 | Breast Cancer | 86[5] |
| HCC1954 | Breast Cancer | 119[5] |
| LNCaP | Prostate Cancer | 147[5] |
| MDA-MB-453 | Breast Cancer | 975[5] |
Table 3: Effective Concentrations of GSK690693 for Apoptosis Induction
| Cell Line | Cancer Type | Effective Concentration for Apoptosis | Incubation Time | Observations |
| LNCaP | Prostate Cancer | >100 nM[5] | 24-48 hours | Induction of apoptosis observed.[5] |
| BT474 | Breast Cancer | >100 nM[5] | 24-48 hours | Induction of apoptosis observed.[5] |
| Acute Lymphoblastic Leukemia (ALL) cell lines | Leukemia | EC50 < 1 µM | Not Specified | Induces growth inhibition and apoptosis. |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with GSK-269962A
Introduction
GSK-269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2][3][4] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][5] This document provides a detailed protocol for assessing the effect of GSK-269962A on cell viability using a colorimetric assay, along with representative data and an overview of the targeted signaling pathway.
Note on Compound Name: While the query specified "GSK 690 Hydrochloride," the available scientific literature with detailed cell viability protocols predominantly refers to "GSK-269962A," a ROCK1 inhibitor. Another compound, "GSK 690," is described as a lysine-specific demethylase 1 (LSD1) inhibitor.[6][7][8] This protocol focuses on GSK-269962A due to the extensive cell viability data available for this compound.
Mechanism of Action
GSK-269962A functions as a potent inhibitor of ROCK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and cytoskeletal organization.[1][4] In cancer cells, particularly AML, inhibition of ROCK1 by GSK-269962A has been shown to disrupt downstream signaling pathways, primarily the c-Raf/MEK/ERK pathway.[1][4][5] This disruption leads to cell cycle arrest, primarily at the G2 phase, and induction of apoptosis.[1][5][9]
Below is a diagram illustrating the signaling pathway targeted by GSK-269962A.
Experimental Protocols
This section outlines the protocol for a cell viability assay using a tetrazolium-based colorimetric method, such as the MTT or CCK-8 assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials
-
GSK-269962A Hydrochloride (prepare stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest (e.g., MV4-11, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% using a method like Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).[1]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of GSK-269962A in complete culture medium from the stock solution. A common concentration range to test is 0-100 nM or higher, depending on the cell line's sensitivity.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-269962A.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[1][9]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate gently for 15 minutes to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
-
Absorbance Reading:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the GSK-269962A concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The following tables summarize representative quantitative data on the effects of GSK-269962A on AML cell lines.
Table 1: Effect of GSK-269962A on Cell Viability in AML Cell Lines after 72h Treatment
| Cell Line | GSK-269962A Concentration (nM) | % Cell Viability (relative to control) |
| MV4-11 | 10 | ~80% |
| 20 | ~60% | |
| 40 | ~40% | |
| 80 | ~20% | |
| OCI-AML3 | 10 | ~85% |
| 20 | ~70% | |
| 40 | ~50% | |
| 80 | ~30% |
Data is approximated from graphical representations in the cited literature.[1][9]
Table 2: Effect of GSK-269962A on Apoptosis and Cell Cycle in AML Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2 Phase |
| MV4-11 | Control | ~5% | ~8% |
| GSK-269962A (80 nM) | ~40% | ~50% | |
| OCI-AML3 | Control | ~5% | ~10% |
| GSK-269962A (80 nM) | ~35% | ~45% |
Data is approximated from graphical representations in the cited literature.[1][5]
Conclusion
This application note provides a comprehensive protocol for evaluating the effects of the ROCK1 inhibitor GSK-269962A on cell viability. The provided data and pathway information offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the anti-cancer properties of this compound. Accurate and consistent execution of the protocol is crucial for obtaining reliable and reproducible results.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK690 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK690693 Administration in Preclinical Models
Introduction
GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2] The Akt signaling pathway is a critical regulator of cell survival, proliferation, metabolism, and growth, and its aberrant activation is a frequent occurrence in many human cancers.[1][3][4] By inhibiting Akt, GSK690693 disrupts downstream signaling, leading to decreased cell proliferation and increased apoptosis in sensitive tumor cell lines.[3][4][5] These notes provide an overview of the preclinical administration and dosage of GSK690693 in both in vitro and in vivo models.
Mechanism of Action
GSK690693 acts as an ATP-competitive inhibitor, targeting the kinase domain of Akt1, Akt2, and Akt3.[6] Inhibition of Akt kinase activity prevents the phosphorylation of numerous downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β), PRAS40, and Forkhead box protein O1/O3 (FOXO1/3).[3][5][6] The modulation of these downstream effectors ultimately leads to cell cycle arrest and a reduction in cell proliferation.[3] While GSK690693 can induce apoptosis, its primary effect in many cancer cell lines and xenograft models appears to be anti-proliferative.[3]
Quantitative Data Summary
In Vitro Activity: Enzyme and Cell-Based Assays
GSK690693 demonstrates potent inhibition of Akt isoforms in enzymatic assays and inhibits the proliferation of a wide range of cancer cell lines.
| Target | IC₅₀ (nM) | Assay Type |
| Enzymatic Activity | ||
| Akt1 | 2[2][5][6] | Cell-free kinase |
| Akt2 | 13[2][5][6] | Cell-free kinase |
| Akt3 | 9[2][5][6] | Cell-free kinase |
| Cellular Activity | ||
| T47D (Breast) | 72[5] | Proliferation |
| ZR-75-1 (Breast) | 79[5] | Proliferation |
| BT474 (Breast) | 86[5] | Proliferation |
| HCC1954 (Breast) | 119[5] | Proliferation |
| LNCaP (Prostate) | 147[5] | Proliferation |
| SKOV3 (Ovarian) | >800[3] | Proliferation |
| MDA-MB-468 (Breast) | >800[3] | Proliferation |
| Range across PPTP Panel | 6.5 - >10,000[1] | Proliferation |
In Vivo Administration and Efficacy in Xenograft Models
GSK690693 has shown significant single-agent antitumor activity in various human tumor xenograft models. The typical route of administration is intraperitoneal (i.p.).
| Animal Model | Tumor Type | Dosage & Schedule | Formulation | Efficacy Outcome |
| SCID Mice[6] | BT474 (Breast) | 10, 20, or 40 mg/kg, single i.p. dose[6] | 4% DMSO/40% HP-β-CD in water[6] | Dose-dependent inhibition of GSK3β phosphorylation in tumors.[6] |
| Nude Mice[5] | SKOV-3 (Ovarian) | 30 mg/kg/day, i.p.[5] | Not specified | 58% to 75% tumor growth inhibition.[5] |
| Nude Mice[5] | LNCaP (Prostate) | 30 mg/kg/day, i.p.[5] | Not specified | 58% to 75% tumor growth inhibition.[5] |
| SCID Mice[5] | BT474 (Breast) | 30 mg/kg/day, i.p.[5] | Not specified | 58% to 75% tumor growth inhibition.[5] |
| SCID Mice[5] | HCC-1954 (Breast) | 30 mg/kg/day, i.p.[5] | Not specified | 58% to 75% tumor growth inhibition.[5] |
| NOD/SCID Mice[1] | Solid Tumor Xenografts | 30 mg/kg/day, 5 days/week for 6 weeks, i.p.[1] | Mannitol-saline or mannitol-acetate[1] | Significantly increased event-free survival in 11 of 34 xenografts.[1] |
| Lck-MyrAkt2 Mice[4][7] | T-cell Lymphoma | 30 mg/kg/day, 5 days/week for 4 weeks, i.p.[7] | 5% Dextrose (pH 4.0)[4][7] | Delayed tumor progression.[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)
This protocol is used to determine the IC₅₀ of GSK690693 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent/solubilization solution
-
Plate reader (595 nm absorbance)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours and incubate overnight.[4][5]
-
Compound Treatment: Prepare serial dilutions of GSK690693 in complete medium. Remove the existing medium from the cells and add the medium containing various concentrations of GSK690693 (e.g., 1.5 nM to 30 µM).[5] Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[4][5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]
-
Solubilization: Add a detergent solution to each well to solubilize the formazan crystals.[4] Incubate for at least 4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[4]
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.[4] Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.[5]
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes a typical workflow for evaluating the antitumor efficacy of GSK690693 in a mouse xenograft model.
Materials:
-
Tumor cells for implantation
-
GSK690693
-
Vehicle for formulation (e.g., 5% dextrose pH 4.0, or 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water)[4][6][7]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200-400 mm³).[6]
-
Group Assignment: Randomly assign mice to treatment and control (vehicle) groups.
-
Drug Preparation: Formulate GSK690693 in the appropriate vehicle. For in vivo studies, GSK690693 has been formulated in 5% dextrose (pH 4.0) or a solution of 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0).[4][6][7]
-
Administration: Administer GSK690693 or vehicle via intraperitoneal (i.p.) injection according to the desired schedule (e.g., daily at 30 mg/kg).[5][7]
-
Monitoring: Measure tumor volumes (Volume = Length × Width²) and mouse body weights regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Protocol 3: Pharmacodynamic (PD) Assay in Tumor Tissue
This protocol is to assess the on-target activity of GSK690693 by measuring the phosphorylation of a downstream substrate, GSK3β, in tumor tissue.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
GSK690693 and vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors[6]
-
Homogenizer
-
Antibodies: anti-phospho-GSK3β (Ser9) and anti-total GSK3α/β[6]
-
Western blot equipment and reagents
Procedure:
-
Dosing: Administer a single i.p. dose of GSK690693 (e.g., 10, 20, or 40 mg/kg) or vehicle to tumor-bearing mice.[6]
-
Tumor Collection: At a specified time point post-administration (e.g., 4 hours), euthanize the mice and harvest the tumors.[6] Immediately snap-freeze the tumors in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor samples in ice-cold RIPA lysis buffer.[6] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated GSK3β to total GSK3β, comparing treated samples to vehicle controls to assess the degree of target inhibition.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK 690 Hydrochloride in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK 690 Hydrochloride (also known as GSK690693), a potent and selective ATP-competitive pan-Akt inhibitor, in the investigation of drug resistance mechanisms. The protocols outlined below are designed to facilitate the study of how inhibition of the PI3K/Akt signaling pathway can overcome resistance to conventional cancer therapies.
This compound is a valuable tool for elucidating the role of the Akt pathway in promoting cell survival, proliferation, and resistance to apoptosis-inducing agents.[1] Hyperactivation of the Akt signaling cascade is a common feature in many human cancers and is frequently associated with chemoresistance.[1][2] this compound inhibits all three Akt isoforms (Akt1, Akt2, and Akt3), thereby blocking the phosphorylation of numerous downstream substrates critical for cell growth and survival.[3][4]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases.[5] By binding to the ATP-binding pocket of Akt, it prevents the transfer of phosphate from ATP to its substrates. This leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, including but not limited to:
-
GSK3α/β (Glycogen Synthase Kinase 3α/β): Inhibition of GSK3 phosphorylation.[5]
-
PRAS40 (Proline-Rich Akt Substrate 40 kDa): Reduction in PRAS40 phosphorylation.[4][6]
-
FOXO Transcription Factors (e.g., FOXO1A, FOXO3A): Decreased phosphorylation of FOXO proteins, leading to their nuclear translocation and activation of target genes involved in cell cycle arrest and apoptosis.[5][6]
-
mTOR (mammalian Target of Rapamycin): As a downstream effector of Akt, mTOR signaling is also attenuated.[6]
The inhibition of these downstream targets ultimately leads to the induction of apoptosis and inhibition of cell proliferation in sensitive cancer cell lines.[2][6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory concentrations of this compound across various cancer cell lines, providing a reference for selecting appropriate experimental concentrations.
Table 1: Inhibitory Activity of this compound against Akt Isoforms
| Target | IC₅₀ (nM) |
| Akt1 | 2[3][4][5] |
| Akt2 | 13[3][4][5] |
| Akt3 | 9[3][4][5] |
Table 2: Cellular Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| LNCaP | Prostate | 147[4][5] |
| BT474 | Breast | 86[4] |
| T47D | Breast | 72[4] |
| ZR-75-1 | Breast | 79[4] |
| HCC1954 | Breast | 119[4] |
| MDA-MB-453 | Breast | 975[4] |
| SKOV3 | Ovarian | ~3000[2] |
| Rh41 | Rhabdomyosarcoma | Highly Sensitive (IC₅₀ < 5 µM)[1] |
| NB-1643 | Neuroblastoma | > 10,000[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Chemosensitization
This protocol details the use of a standard MTT assay to determine if this compound can sensitize cancer cells to a conventional chemotherapeutic agent.
Objective: To evaluate the synergistic or additive effect of this compound and a chemotherapeutic drug on cancer cell viability.
Materials:
-
This compound
-
Chemotherapeutic agent of interest (e.g., Celecoxib)[7]
-
Cancer cell line of interest (e.g., HT29, HCT116)[7]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of the chemotherapeutic agent alone, this compound alone, and a combination of both. Include a vehicle-treated control group (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine synergy.
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
This protocol is for assessing the pharmacodynamic effects of this compound on the Akt signaling pathway.
Objective: To confirm the inhibition of Akt and its downstream substrates by this compound in cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against: p-Akt (Ser473), Total Akt, p-GSK3β (Ser9), Total GSK3β, p-PRAS40 (Thr246), Total PRAS40, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 1 hour).[5]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein levels and the loading control.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses flow cytometry to quantify apoptosis induced by this compound, alone or in combination with another drug.
Objective: To measure the induction of apoptosis in response to treatment.
Materials:
-
This compound
-
Drug of interest for combination studies
-
Cancer cell line of interest
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or the combination drug for a specified time (e.g., 24-48 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the sub-G0/G1 cell population can also indicate apoptosis.[7]
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for studying its effects on drug resistance.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for studying drug resistance reversal using this compound.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application of GSK690693 in Breast and Prostate Cancer Cell Lines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent and selective, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3). The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers, including breast and prostate cancer. By inhibiting Akt, GSK690693 disrupts downstream signaling cascades, leading to the induction of apoptosis and cell cycle arrest in cancer cells. These application notes provide detailed protocols for utilizing GSK690693 in breast and prostate cancer cell line research.
Mechanism of Action
GSK690693 exerts its anti-cancer effects by inhibiting the kinase activity of Akt. This prevents the phosphorylation of numerous downstream substrates, including but not limited to:
-
Glycogen Synthase Kinase 3 (GSK3α/β): Inhibition of Akt leads to the dephosphorylation and activation of GSK3, which can promote apoptosis.
-
Forkhead Box Protein O (FOXO) Transcription Factors: Akt-mediated phosphorylation sequesters FOXO proteins in the cytoplasm. Inhibition of Akt allows FOXO proteins to translocate to the nucleus, where they can upregulate the expression of genes involved in apoptosis and cell cycle arrest.
-
Mammalian Target of Rapamycin Complex 1 (mTORC1): Akt is an upstream activator of mTORC1, a key regulator of protein synthesis and cell growth.
-
Bcl-2-associated death promoter (BAD): Phosphorylation by Akt inactivates the pro-apoptotic protein BAD. GSK690693 treatment leads to dephosphorylated, active BAD.
Data Presentation
In Vitro Efficacy of GSK690693 in Breast and Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast | 86 | [1] |
| T47D | Breast | 72 | [1] |
| ZR-75-1 | Breast | 79 | [1] |
| HCC1954 | Breast | 119 | [1] |
| MDA-MB-453 | Breast | 975 | [1] |
| LNCaP | Prostate | 147 | [1] |
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of GSK690693.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of GSK690693 on breast and prostate cancer cell lines.
Materials:
-
Breast (e.g., BT474) or prostate (e.g., LNCaP) cancer cell lines
-
GSK690693 (dissolved in DMSO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of GSK690693 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the GSK690693 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of Akt and its downstream targets.
Materials:
-
Breast or prostate cancer cells treated with GSK690693
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with GSK690693 at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by GSK690693.
Materials:
-
Breast or prostate cancer cells treated with GSK690693
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with GSK690693 for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating GSK690693.
Logical Relationship Diagram
Caption: Logical flow from GSK690693 administration to cellular outcomes.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with GSK 690 Hydrochloride: A Technical Guide
For researchers and scientists in drug development, achieving optimal solubility of investigational compounds is a critical first step. GSK 690 Hydrochloride, a potent inhibitor, can present solubility challenges that may impact experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure successful preparation and application of this compound in your research.
Solubility Profile of GSK 690 Compounds
It is crucial to distinguish between two similarly named compounds, as their targets and properties differ significantly. GSK690693 is a pan-Akt inhibitor, while this compound is a lysine-specific demethylase 1 (LSD1) inhibitor. The salt form, hydrochloride, generally offers improved water solubility and stability.[1] Below is a summary of the reported solubility for both compounds in common laboratory solvents.
| Compound | Solvent | Solubility | Concentration | Notes |
| GSK690693 | DMSO | ≥21.25 mg/mL | >10 mM | Warming to 37°C and/or sonication can aid dissolution.[2] |
| Soluble | 50 mM | |||
| 20 mg/mL | 47.01 mM | Ultrasonic warming and heating to 60°C is recommended. Use newly opened DMSO as it is hygroscopic.[3] | ||
| Water | Insoluble | - | ||
| Ethanol | Insoluble | - | ||
| This compound | DMSO | ≥ 100 mg/mL | - | |
| 125 mg/mL | 307.94 mM | Sonication is recommended.[4] | ||
| Ethanol | Soluble | 60 mM |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, try the following troubleshooting steps:
-
Warm the solution: Gently warm the vial at 37°C for 10 minutes.[2] For more stubborn dissolution, heating to 60°C may be effective.[3]
-
Use sonication: Place the vial in an ultrasonic bath for a short period.[2][4] This can help break up any precipitate and facilitate dissolution.
-
Ensure solvent quality: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of your compound.[3] Use fresh, high-purity, anhydrous DMSO.
-
Check for precipitation: If the solution was previously clear and has now formed a precipitate, it may be due to storage conditions or solvent evaporation. Try the warming and sonication steps to redissolve the compound.
Q2: Can I dissolve this compound in aqueous buffers?
A2: GSK690693 is reported to be insoluble in water.[2] While the hydrochloride salt of GSK 690 is expected to have enhanced water solubility, direct dissolution in aqueous buffers may still be challenging.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects.
Q3: What is the best way to store this compound solutions?
A3: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C.[2][3] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: I see different information for GSK690693 and this compound. Which one am I using?
A4: It is essential to verify the specific compound you are working with by checking the CAS number on your product's documentation.
-
GSK690693 (CAS No: 937174-76-0) is a pan-Akt inhibitor.[5]
-
This compound (CAS No: 2436760-79-9) is an LSD1 inhibitor.[4]
While both are potent inhibitors, their biological targets and activities are distinct.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture absorption.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Vortex the vial briefly to mix.
-
If the compound does not fully dissolve, proceed with the following steps: a. Place the vial in a 37°C water bath for 10-15 minutes. b. Alternatively, or in addition, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Visual Guides
Signaling Pathway of Akt Inhibition by GSK690693
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A stepwise workflow for addressing solubility issues with this compound.
References
Off-target effects of GSK690693 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the pan-Akt inhibitor GSK690693 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK690693?
A1: GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to the ATP-binding pocket of the Akt kinases, it prevents their catalytic activity, leading to the inhibition of downstream signaling pathways that regulate cell proliferation, survival, and metabolism.[1][4]
Q2: What are the known on-target and off-target kinase activities of GSK690693?
A2: GSK690693 is a pan-Akt inhibitor with low nanomolar IC50 values for the Akt isoforms. However, it also demonstrates activity against other kinases, particularly within the AGC and CAMK kinase families. A summary of its kinase inhibition profile is provided in the table below.
Q3: I'm observing incomplete inhibition of my downstream target (e.g., p-GSK3β) even at high concentrations of GSK690693. Why might this be happening?
A3: There are several potential reasons for incomplete inhibition of downstream targets:
-
Alternative Kinase Activity: GSK3β can be phosphorylated by other kinases besides Akt, such as Protein Kinase A (PKA).[2] Since GSK690693 also inhibits PKA, this might be a less likely cause, but parallel signaling pathways could still contribute to residual phosphorylation.
-
Feedback Mechanisms: Inhibition of the Akt pathway can sometimes lead to feedback activation of upstream components, which may counteract the inhibitory effect of GSK690693.[5]
-
Cellular Context: The specific cellular context, including the expression levels of relevant kinases and phosphatases, can influence the degree of inhibition observed.
Q4: My cells are showing higher than expected toxicity or unexpected phenotypic effects. Could this be due to off-target effects?
A4: Yes, unexpected cellular effects could be attributed to the off-target activities of GSK690693. The compound is known to inhibit other kinases, some with potencies similar to its inhibition of Akt isoforms (see kinase inhibition table below). These off-target activities could lead to unintended biological consequences. It is recommended to consult the kinase inhibition profile to assess potential off-target liabilities in your specific cellular model.
Q5: What is the recommended concentration range for GSK690693 in cell-based assays?
A5: The effective concentration of GSK690693 can vary significantly depending on the cell line and the specific endpoint being measured. For cell proliferation assays, IC50 values have been reported to range from approximately 70 nM to over 1 µM in various cancer cell lines.[6][7] For mechanism of action studies, concentrations that effectively inhibit the phosphorylation of Akt substrates typically range from 100 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue: Inconsistent results in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Step |
| Compound Solubility | GSK690693 is typically dissolved in DMSO for in vitro studies.[2] Ensure the final DMSO concentration in your cell culture media is consistent across all treatments and is at a level that does not affect cell viability (typically ≤ 0.1%). |
| Cell Seeding Density | Cells should be plated at a density that allows for logarithmic growth throughout the duration of the assay.[2][6] Inconsistent seeding can lead to variability in results. |
| Assay Duration | Proliferation assays with GSK690693 are commonly run for 72 hours.[6] Ensure the assay duration is appropriate for the doubling time of your cell line. |
| Reagent Quality | Use a fresh dilution of GSK690693 for each experiment to avoid degradation of the compound. |
Issue: Difficulty in detecting apoptosis induction.
| Possible Cause | Troubleshooting Step |
| Concentration and Time | Apoptosis induction with GSK690693 can be concentration and time-dependent. In some cell lines, apoptosis is observed at concentrations >100 nM.[6] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) at various concentrations. |
| Cell Line Sensitivity | Not all cell lines are equally sensitive to apoptosis induction by Akt inhibition. The primary effect in some cells may be anti-proliferative rather than pro-apoptotic.[7] |
| Apoptosis Assay Method | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) to confirm your results. |
Data Presentation
Table 1: Kinase Inhibition Profile of GSK690693 (IC50 values)
| Kinase Family | Kinase | IC50 (nM) |
| AGC | Akt1 | 2 [2][6][8] |
| Akt2 | 13 [2][6][8] | |
| Akt3 | 9 [2][6][8] | |
| PKA | 24[2][6] | |
| PrkX | 5[6] | |
| PKC isozymes | 2-21[6] | |
| CAMK | AMPK | 50[6] |
| DAPK3 | 81[6] | |
| STE | PAK4 | 10[6] |
| PAK5 | 52[6] | |
| PAK6 | 6[6] |
Table 2: Cellular Activity of GSK690693 in Proliferation Assays (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72[6] |
| ZR-75-1 | Breast Cancer | 79[6] |
| BT474 | Breast Cancer | 86[6] |
| HCC1954 | Breast Cancer | 119[6] |
| MDA-MB-453 | Breast Cancer | 975[6] |
| LNCaP | Prostate Cancer | 147[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Plating: Plate cells in a 96- or 384-well plate at a density that allows for logarithmic growth during a 3-day assay and incubate overnight.[2][6]
-
Compound Preparation: Prepare a serial dilution of GSK690693 in DMSO. Further dilute the compound in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Treat the cells with the diluted GSK690693 and incubate for 72 hours.[6]
-
Viability Measurement: Measure cell proliferation using a suitable reagent, such as CellTiter-Glo®.[6]
-
Data Analysis: Analyze the data using a curve-fitting software to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt Substrates
-
Cell Treatment: Treat cells with GSK690693 at the desired concentrations for the specified duration (e.g., 8 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt substrates (e.g., p-GSK3β, p-PRAS40) and total protein controls.
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
Visualizations
Caption: GSK690693 signaling pathway and off-target interactions.
Caption: Workflow for a cell proliferation assay with GSK690693.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing GSK 690 Hydrochloride dosage for in vivo efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK690693 hydrochloride in in vivo efficacy studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures with GSK690693 hydrochloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or poor tumor growth inhibition | Suboptimal dosage, inadequate dosing frequency, tumor model insensitivity, development of resistance. | - Verify the optimal dosage for your specific tumor model; consider a dose-response study. A common starting dose is 30 mg/kg daily.[1][2][3]- Ensure the dosing schedule is frequent enough to maintain therapeutic drug concentrations. Pharmacodynamic studies show that downstream effects may return to baseline by 24 hours.[1]- Confirm that the tumor model has an activated PI3K/Akt pathway, as this is a key determinant of sensitivity.[4][5]- Consider combination therapies, as single-agent efficacy can be modest in some models.[1][6] |
| Animal toxicity (e.g., weight loss, lethargy) | Off-target effects, high dosage, formulation issues. | - Monitor animals closely for signs of toxicity. Excessive toxicity was observed in some xenograft models at 30 mg/kg.[1]- Consider reducing the dose or adjusting the dosing schedule (e.g., intermittent dosing).- Ensure the formulation is well-tolerated. If using a custom formulation, run a tolerability study first. |
| Transient hyperglycemia | On-target inhibition of Akt, which is involved in insulin signaling. | - This is an expected acute pharmacodynamic effect of Akt inhibition.[2][7][8]- Blood glucose levels typically return to baseline within 8-10 hours after administration.[2]- Monitor blood glucose levels, especially during the initial phase of the study. |
| Difficulty in dissolving the compound for formulation | Poor solubility of GSK690693 hydrochloride in aqueous solutions. | - GSK690693 hydrochloride is soluble in DMSO (up to 20 mM or 21 mg/mL) and ethanol (up to 60 mM).[9]- For in vivo studies, a common formulation is 5% dextrose (pH 4.0) or a solution containing DMSO and PEG300.[2][8]- When preparing, it may be necessary to warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[10] |
| Lack of downstream target modulation (e.g., no change in p-GSK3β) | Insufficient drug exposure at the tumor site, incorrect timing of sample collection, technical issues with the assay. | - Confirm adequate drug concentration in the tumor tissue. A concentration of >3 µmol/L has been correlated with a sustained decrease in GSK3β phosphorylation.[7][8]- Collect tumor samples at the expected time of peak drug effect (e.g., 4 hours post-dose).[8]- Ensure the integrity of your Western blot or other pharmacodynamic assays. Use appropriate positive and negative controls. |
| Increased Akt phosphorylation upon treatment | Feedback mechanism. | - An increase in Akt phosphorylation at Ser-473 and Thr-308 has been observed with GSK690693 and other Akt inhibitors.[4]- This is a known feedback mechanism and does not necessarily indicate a lack of efficacy, as downstream substrate phosphorylation should still be inhibited.[4] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GSK690693 hydrochloride?
GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][3] By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of downstream substrates, thereby inhibiting cell survival, proliferation, and growth.[1][11]
2. What is a recommended starting dose for in vivo studies?
A frequently cited dosage for in vivo xenograft studies is 30 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1][2][3] However, the optimal dose and schedule can vary depending on the tumor model and animal strain, so it is advisable to perform a dose-response study.
3. What are the known off-target effects of GSK690693?
While highly selective for Akt isoforms, GSK690693 can also inhibit other members of the AGC kinase family, such as PKA and PKC, as well as AMPK and PAK isoforms, though with lower potency.[2][8]
4. What kind of antitumor activity can be expected?
As a single agent, GSK690693 has shown modest antitumor activity in some solid tumor xenografts, particularly in osteosarcoma models.[1] It has demonstrated efficacy in delaying tumor progression in genetically defined mouse models with hyperactivated Akt.[4][5] Efficacy is often characterized by decreased cell proliferation rather than significant tumor regression.[4][11]
5. How should I formulate GSK690693 hydrochloride for in vivo administration?
GSK690693 hydrochloride has limited aqueous solubility.[9] A suggested formulation for intraperitoneal injection is a solution of 5% dextrose at pH 4.0.[8] Another option involves dissolving the compound in DMSO and then diluting it with PEG300 and Tween 80 in saline or water.[2] Always prepare fresh solutions for administration.
Quantitative Data Summary
Table 1: In Vitro Potency of GSK690693
| Target | IC₅₀ (nM) |
| Akt1 | 2[2][3] |
| Akt2 | 13[2][3] |
| Akt3 | 9[2][3] |
| PKA | 24[2] |
| PrkX | 5[2] |
| PKC isozymes | 2-21[2] |
| AMPK | 50[2] |
Table 2: Summary of In Vivo Studies with GSK690693
| Animal Model | Tumor Type | Dosage and Schedule | Key Findings | Reference |
| CB17SC-M scid-/- mice | Solid tumor and ALL xenografts | 30 mg/kg, daily x 5, for 6 weeks | Modest single-agent antitumor activity; significant EFS increase in osteosarcoma models. | [1] |
| Lck-MyrAkt2 transgenic mice | Lymphoma | Not specified | Delayed tumor progression, decreased cell proliferation, and increased apoptosis. | [4][5] |
| Immune-compromised mice | BT474 breast carcinoma xenografts | Single i.p. administration | Dose- and time-dependent inhibition of GSK3β phosphorylation. | [7][8] |
| Mice | SKOV-3 ovarian, LNCaP prostate, BT474 & HCC-1954 breast xenografts | 30 mg/kg/day | Maximal tumor growth inhibition of 58% to 75%. | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Use immune-compromised mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize mice into control and treatment groups.
-
Formulation Preparation: Prepare GSK690693 hydrochloride fresh daily. A common vehicle is 5% dextrose (pH 4.0).
-
Drug Administration: Administer GSK690693 or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg) and schedule.
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Analysis: Compare tumor growth inhibition between the treated and control groups.
Protocol 2: Pharmacodynamic Analysis of Akt Signaling
-
Study Design: Use tumor-bearing mice and administer a single dose of GSK690693.
-
Sample Collection: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), euthanize a subset of mice and excise the tumors.[8]
-
Tissue Processing: Immediately snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of Akt substrates, such as p-GSK3β (Ser9), total GSK3β, p-PRAS40, and total PRAS40.
-
Use a loading control (e.g., β-actin or β-tubulin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of Akt substrates over time.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: General workflow for an in vivo efficacy study using GSK690693.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleck.co.jp [selleck.co.jp]
- 10. apexbt.com [apexbt.com]
- 11. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with GSK 690 Hydrochloride
Welcome to the technical support center for GSK 690 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of Lysine Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2), leading to transcriptional repression or activation, respectively. By inhibiting LSD1, this compound can alter gene expression, which is particularly relevant in various cancer models where LSD1 is often overexpressed.[3][4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in DMSO.[2][5] For optimal stability, prepare stock solutions in high-purity, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What are the known off-target effects of this compound?
A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common characteristic of small molecule inhibitors to exhibit some level of off-target activity, especially at higher concentrations.[6] Irreversible LSD1 inhibitors have been noted to have affinities for other targets like neurotransmitters and metabolizing enzymes.[7] Researchers should always include appropriate controls to help differentiate on-target from off-target effects.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Reduced or No Inhibitory Activity Observed
You have treated your cells with this compound but do not observe the expected biological effect (e.g., no change in cell viability, no alteration in target gene expression).
Potential Causes and Solutions
| Possible Cause | Suggested Solution |
| Improper Stock Solution Preparation or Storage | Ensure the compound was fully dissolved in DMSO. Sonicating the solution can aid dissolution.[2] Verify that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] Prepare a fresh stock solution from a new vial of the compound. |
| Compound Instability in Culture Media | Small molecule inhibitors can be unstable in aqueous solutions at 37°C.[8] Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider including serum in the media, as it can sometimes stabilize compounds.[8] |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations in some cell lines have been reported in the 1-10 µM range.[1][9] |
| Cell Line Resistance | The expression level of LSD1 can vary between cell lines, and some may be inherently resistant to its inhibition. Confirm LSD1 expression in your cell line of interest. Consider testing the compound in a cell line known to be sensitive to LSD1 inhibition as a positive control. |
| Sub-optimal Assay Conditions | Ensure that the endpoint you are measuring is appropriate for assessing LSD1 inhibition. This could include measuring changes in H3K4me2 levels, expression of known LSD1 target genes (e.g., CD86, CD11b), or a relevant phenotypic outcome like cell differentiation or apoptosis.[7] |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
You observe a high level of cell death or other unexpected phenotypes that do not align with the known function of LSD1 inhibition.
Potential Causes and Solutions
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | Using concentrations significantly above the IC50 value can lead to non-specific effects and cytotoxicity.[6] Perform a dose-response curve to identify a concentration that inhibits LSD1 without causing excessive cell death. |
| Solvent Toxicity | The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[6] Always include a vehicle-only control in your experiments. |
| Off-Target Effects | The inhibitor may be interacting with other cellular targets.[6] To investigate this, consider using a structurally different LSD1 inhibitor as a comparison. If both compounds produce the same phenotype, it is more likely to be an on-target effect. A rescue experiment, where you overexpress a resistant form of LSD1, could also help confirm on-target activity. |
| Metabolite Toxicity | The cellular metabolism of this compound could produce toxic byproducts.[6] This is often difficult to assess without specialized analytical methods. Reducing the inhibitor concentration or exposure time may mitigate this effect. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Lysine Specific Demethylase 1 (LSD1/KDM1A) | [1][2] |
| Binding Affinity (Kd) | 9 nM | [1][2] |
| Biochemical IC50 | 37 nM | [1][2] |
| Effective Concentration (in RMS cell lines) | 1-10 µM (in combination with JNJ-26481585) | [1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex and/or sonicate the solution to ensure complete dissolution.[2] e. Aliquot the stock solution into single-use, light-protected tubes. f. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Cellular Assay for Assessing this compound Activity
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
Compound Preparation: a. Thaw a single-use aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: a. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. b. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: a. Cell Viability: Assess cell viability using a suitable method such as MTT, MTS, or a live/dead cell stain. b. Western Blotting: Lyse the cells and perform western blotting to analyze the levels of H3K4me2 or other relevant protein markers. c. Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of known LSD1 target genes.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
GSK690693 Technical Support Center: Stability and Storage Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK690693. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of GSK690693?
A1: The solid form of GSK690693 is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3][4][5] Some suppliers indicate that the solid is stable for at least 3 years at -20°C and for up to 2 years at 4°C.[2] It is also advised to store the compound under desiccating conditions.
Q2: What is the recommended solvent for preparing GSK690693 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of GSK690693.[1][2][3][4][6] It is soluble in DMSO to at least 50 mM.[1][7] For in vivo studies, formulations in 5% dextrose (pH 4.0) or a solution of 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) have been used.
Q3: How should I store GSK690693 stock solutions?
A3: Stock solutions of GSK690693 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] At -80°C, the solution is reported to be stable for up to one year, while at -20°C, it is stable for up to six months.[2][4] Some sources suggest that solutions in DMSO or distilled water may be stored at -20°C for up to one month. It is generally recommended to use freshly prepared solutions.[2]
Q4: Is GSK690693 soluble in aqueous buffers?
A4: GSK690693 is generally considered insoluble in water and ethanol.[5][6] However, some solubility has been reported in a 1:1 mixture of DMF and PBS (pH 7.2) at 0.5 mg/mL.[3] For cell-based assays, it is common practice to dilute a high-concentration DMSO stock solution into an aqueous culture medium.
Troubleshooting Guide
Issue: I am having trouble dissolving GSK690693 in DMSO.
-
Possible Cause: The compound may have precipitated out of solution, or the concentration you are trying to achieve is too high.
-
Solution:
Issue: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: The GSK690693 solution may have degraded due to improper storage or handling.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize degradation.[4]
-
Check Storage Conditions: Ensure your stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Evaluate Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all experimental conditions.
-
Issue: My in vivo experiment is showing a lack of efficacy.
-
Possible Cause: The formulation of GSK690693 may not be optimal for the route of administration, leading to poor bioavailability. The compound may also have degraded in the formulation.
-
Solution:
-
Review Formulation Protocols: For in vivo use, GSK690693 has been formulated in vehicles such as 5% dextrose (pH 4.0) or 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0). Ensure your formulation is prepared correctly and is suitable for your experimental model.
-
Assess Formulation Stability: The stability of GSK690693 in aqueous-based formulations may be limited. It is crucial to use freshly prepared formulations for each administration.
-
Consider Route of Administration: The method of delivery (e.g., intraperitoneal, oral) can significantly impact the compound's efficacy. Review relevant literature for established protocols.
-
Data Presentation
Table 1: Solubility of GSK690693
| Solvent | Concentration |
| DMSO | ≥ 50 mM[1][7] |
| Ethanol | Insoluble[5][6] |
| Water | Insoluble[5][6] |
| DMF | 25 mg/mL[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 3 years[2][3][4] |
| Solid (Powder) | 4°C | 2 years[2] |
| Solution in DMSO | -80°C | 1 year[2][4] |
| Solution in DMSO | -20°C | 6 months[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: GSK690693 powder, anhydrous DMSO.
-
Calculation: Determine the required mass of GSK690693 for your desired volume of 10 mM stock solution (Molecular Weight: 425.48 g/mol ).
-
Dissolution:
-
Weigh the calculated amount of GSK690693 powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, gently warm the vial to 37°C or use an ultrasonic bath to aid dissolution.[6]
-
-
Storage:
Visualizations
Caption: Recommended workflow for storing and preparing GSK690693 solutions.
Caption: A logical troubleshooting guide for GSK690693 solubility problems.
Caption: Simplified signaling pathway showing the inhibitory action of GSK690693 on AKT.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK690 Hydrochloride & Akt Pathway Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK690 Hydrochloride and observing effects on the Akt signaling pathway via Western blot.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions and potential misconceptions when investigating the effects of GSK690 Hydrochloride on the Akt pathway.
Q1: I am using GSK690 Hydrochloride to inhibit Akt, but my Western blot results for phosphorylated Akt (p-Akt) are inconsistent. Why might this be?
A1: A critical point to understand is that GSK690 Hydrochloride is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), not a direct inhibitor of Akt. Any effects you observe on the Akt signaling pathway are likely indirect consequences of LSD1 inhibition. The crosstalk between LSD1 and the PI3K/Akt pathway is an active area of research. Some studies suggest that LSD1 can regulate the expression of components of the PI3K/Akt pathway, thereby influencing Akt phosphorylation. Therefore, inconsistent results could stem from various factors related to this indirect mechanism, including cell type-specific responses, treatment duration, and the specific downstream effects of LSD1 inhibition in your experimental model.
Q2: What are the expected changes in the Akt pathway Western blot after successful treatment with GSK690 Hydrochloride?
A2: Based on published research, successful inhibition of LSD1 by compounds similar to GSK690 Hydrochloride has been shown to decrease the phosphorylation of Akt at key residues like Serine 473 (p-Akt Ser473) in some cancer cell lines. Therefore, you would expect to see a decrease in the p-Akt signal relative to the total Akt protein levels. Total Akt levels should remain relatively unchanged, unless the treatment duration is long enough to induce secondary effects like apoptosis. A loading control (e.g., GAPDH, β-actin) is crucial to confirm equal protein loading.
Q3: My p-Akt signal is weak or absent even in my control samples. What could be the issue?
A3: Low or no p-Akt signal can be due to several factors unrelated to the GSK690 Hydrochloride treatment:
-
Low Basal p-Akt Levels: The cell line you are using may have low basal activity of the Akt pathway. Consider using a positive control, such as treating cells with a known Akt activator like insulin or EGF, to ensure your detection system is working.
-
Phosphatase Activity: During cell lysis, endogenous phosphatases can rapidly dephosphorylate proteins. It is crucial to use a lysis buffer containing a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[1]
-
Insufficient Protein Loaded: For less abundant proteins like phosphorylated forms, you may need to load a higher amount of total protein (30-50 µg) per lane.[2]
-
Suboptimal Antibody Dilution: The concentration of your primary antibody may not be optimal. It is recommended to perform an antibody titration to find the best dilution for your specific experimental conditions.
Q4: I'm observing high background on my Western blot, making it difficult to interpret the results for p-Akt. How can I reduce this?
A4: High background can obscure the specific signal. Here are some common causes and solutions:
-
Blocking Agent: When detecting phosphoproteins, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.[1] Milk contains phosphoproteins (casein) that can be recognized by anti-phospho antibodies, leading to high background.
-
Washing Steps: Insufficient washing can lead to the retention of unbound primary and secondary antibodies. Increase the number and/or duration of your wash steps with TBST.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try reducing the antibody concentration.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process.
Q5: I see multiple bands in my p-Akt or total Akt lanes. What does this mean?
A5: The presence of multiple bands can be due to:
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Ensure you are using a well-validated antibody. You can try increasing the stringency of your washes or using a different blocking buffer.
-
Protein Degradation: If the additional bands are at a lower molecular weight, it could indicate protein degradation. Ensure you use fresh protease inhibitors in your lysis buffer and keep samples on ice.[3]
-
Post-translational Modifications: Bands at a higher molecular weight could indicate other post-translational modifications of Akt.[3]
-
Different Akt Isoforms: There are three isoforms of Akt (Akt1, Akt2, and Akt3). Your antibody might be detecting more than one isoform.
Part 2: Quantitative Data Summary
The following table summarizes key quantitative data for GSK690 Hydrochloride. Note that direct IC50 values for Akt are not applicable as GSK690 is an LSD1 inhibitor.
| Parameter | Value | Target | Reference |
| IC50 | 37 nM (biochemical assay) | LSD1 | MedchemExpress |
| Kd | 9 nM | LSD1 | MedchemExpress |
Part 3: Signaling Pathways and Experimental Workflow Diagrams
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway is activated by receptor tyrosine kinases, leading to the phosphorylation and activation of Akt, which in turn regulates downstream targets involved in cell survival and proliferation.
Troubleshooting Workflow for Unexpected Akt Pathway Results
Caption: A logical workflow for troubleshooting unexpected Western blot results for the Akt pathway when using an inhibitor.
Part 4: Detailed Experimental Protocol
This protocol provides a detailed methodology for treating cells with GSK690 Hydrochloride and performing a Western blot to analyze the phosphorylation status of Akt.
Cell Culture and Treatment
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
GSK690 Hydrochloride Preparation: Prepare a stock solution of GSK690 Hydrochloride in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of GSK690 Hydrochloride concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time period (e.g., 24, 48 hours). Include a vehicle-only control (DMSO) in your experiment. A time-course and dose-response experiment is recommended to determine the optimal conditions for your cell line.[4]
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each well.[5][6]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[8]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[8]
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
Sample Preparation for SDS-PAGE
-
Mixing: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 4X Laemmli sample buffer to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Centrifugation: Briefly centrifuge the samples to pellet any debris before loading onto the gel.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into a precast polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
Immunoblotting
-
Blocking: Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-Akt (Ser473) antibody at the manufacturer's recommended dilution in 5% BSA/TBST overnight at 4°C with gentle shaking.[4][10]
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit) diluted in 5% BSA/TBST for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[10]
Signal Detection and Analysis
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[4]
-
Signal Capture: Visualize the protein bands using a chemiluminescence imaging system.[7]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody against total Akt and a housekeeping protein like GAPDH or β-actin.[10]
-
Densitometry: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal, and then to the loading control for each sample.[11]
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. LabXchange [labxchange.org]
- 4. benchchem.com [benchchem.com]
- 5. ichor.bio [ichor.bio]
- 6. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LabXchange [labxchange.org]
How to minimize GSK 690 Hydrochloride toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of GSK690693 Hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GSK690693 Hydrochloride and how does it relate to its main toxicity?
A1: GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor. It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway that regulates cell survival, proliferation, and metabolism. The primary on-target toxicity observed in animal studies is hyperglycemia.[1][2][3] This occurs because the Akt signaling pathway is crucial for insulin-mediated glucose uptake and glycogen synthesis.[1][2][4] Inhibition of Akt by GSK690693 abrogates insulin signaling, leading to increased hepatic glycogenolysis (breakdown of glycogen to glucose) and reduced peripheral glucose uptake, resulting in elevated blood glucose levels.[1][2][4]
Q2: What are the common toxicities observed with GSK690693 in animal studies?
A2: The most consistently reported and well-characterized toxicity is transient hyperglycemia and hyperinsulinemia.[1][2][4][5] In some studies, particularly at higher doses or in sensitive animal models, more severe toxicities have been observed, including mortality. For instance, in a study by the Pediatric Preclinical Testing Program, five xenograft models were excluded from analysis due to excessive toxicity at a dose of 30 mg/kg administered five days a week.[6] While less detailed in preclinical literature, clinical trials have noted stomatitis and gastrointestinal toxicity at higher dose levels.[7] General signs of toxicity to monitor for in animal studies include weight loss, lethargy, and ruffled fur.[7]
Q3: What formulations of GSK690693 have been used in animal studies?
A3: Several formulations have been reported for in vivo studies. The choice of vehicle can impact the solubility, stability, and bioavailability of the compound, which in turn can influence its efficacy and toxicity profile. Researchers should select a formulation appropriate for their experimental design and animal model.
Troubleshooting Guides
Issue 1: Managing GSK690693-Induced Hyperglycemia
-
Problem: Elevated blood glucose levels are observed in animals following GSK690693 administration.
-
Cause: This is an on-target effect of Akt inhibition, which impairs insulin signaling, leading to increased glucose production by the liver and decreased glucose uptake by peripheral tissues.[1][2][4]
-
Solution:
-
Dietary Modification: Implementing a low-carbohydrate or carbohydrate-free diet after drug administration can effectively reduce the severity of hyperglycemia.[1][2][4]
-
Fasting: A period of fasting (e.g., 16-20 hours) before administering GSK690693 can deplete liver glycogen stores and attenuate the subsequent hyperglycemic spike.[1][2][4]
-
Combination Approach: A combination of pre-dosing fasting followed by a low-carbohydrate diet is a highly effective strategy for managing hyperglycemia.[1][2][4]
-
Monitoring: Regularly monitor blood glucose levels to assess the effectiveness of these interventions.
-
-
Note: Studies have shown that common anti-diabetic agents like metformin, rosiglitazone, and even insulin infusion do not significantly reverse GSK690693-induced hyperglycemia, highlighting the direct and potent effect of Akt inhibition on glucose metabolism.[1][2][4]
Issue 2: General Toxicity and Poor Tolerability (e.g., weight loss, lethargy)
-
Problem: Animals exhibit signs of systemic toxicity, such as significant body weight loss (>15-20%), lethargy, or other adverse clinical signs.
-
Potential Causes:
-
The dose may be too high for the specific animal strain, age, or disease model.
-
The formulation may be causing irritation or other adverse effects.
-
The dosing schedule (e.g., frequency, duration) may be too intensive.
-
-
Troubleshooting/Mitigation Strategies:
-
Dose Optimization: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.[7] Consider starting with a lower dose and escalating based on tolerability and pharmacodynamic markers.
-
Formulation and Vehicle Assessment: Ensure the compound is fully dissolved or forms a homogenous suspension. Administer the vehicle alone to a control group to rule out vehicle-specific toxicity.[8]
-
Refine Dosing Schedule: If toxicity is observed with daily dosing, consider alternative schedules such as intermittent dosing (e.g., 5 days on, 2 days off; 3 weeks on, 1 week off) to allow for recovery.[6][9]
-
Supportive Care: For gastrointestinal toxicity, ensure animals have easy access to hydration and palatable food. Subcutaneous fluids may be considered for dehydration.[8]
-
Regular Monitoring: Implement a robust monitoring plan that includes daily clinical observations and regular body weight measurements.[7][9]
-
Data Presentation
Table 1: Summary of GSK690693 Formulations in Animal Studies
| Formulation Vehicle | pH | Reference(s) |
| 5% Dextrose in water | 4.0 | [9][10] |
| 5% (w/v) Mannitol in saline | N/A | [6] |
| 5% (w/v) Mannitol in acetate buffer | N/A | [6] |
| 4% DMSO / 40% Hydroxypropyl-β-cyclodextrin in water | 6.0 | [10] |
Table 2: Summary of Dosing Regimens for GSK690693 in Mice
| Dose (mg/kg) | Route of Administration | Dosing Schedule | Animal Model Context | Reference(s) |
| 30 | Intraperitoneal (i.p.) | Daily, 5 days/week for 4 weeks | Lck-MyrAkt2 transgenic mice (lymphoma) | [9] |
| 30 | Intraperitoneal (i.p.) | 3 cycles of 3 weeks of injections, followed by 1 week rest | Pten+/- knockout mice (endometrial tumors) | [9] |
| 30 | Intraperitoneal (i.p.) | Daily for 4 weeks | TgMISIIR-TAg-DR26 mice (ovarian carcinomas) | [9] |
| 10, 20, 30 | Intraperitoneal (i.p.) | Daily for 21 days | Human tumor xenografts (e.g., SKOV-3, LNCaP, BT474) | [5][10] |
| 30 | Intraperitoneal (i.p.) | Daily, 5 days on, 2 days off for 6 weeks | Pediatric preclinical xenograft models | [6] |
Experimental Protocols
Protocol 1: Management of GSK690693-Induced Hyperglycemia in Mice
-
Animal Model: Select the appropriate mouse strain and tumor model for your study.
-
Acclimatization: Allow animals to acclimate to the housing conditions and diet for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose of GSK690693, measure and record the baseline blood glucose levels and body weights of all animals.
-
Fasting (Optional but Recommended): Fast the animals for 16-20 hours prior to the administration of GSK690693. Ensure free access to water during the fasting period.
-
GSK690693 Administration: Prepare the GSK690693 formulation and administer it to the treatment group via the chosen route (e.g., intraperitoneal injection). Administer vehicle to the control group.
-
Dietary Control: Immediately following drug administration, provide a low-carbohydrate (e.g., 7% carbohydrate) or carbohydrate-free diet to both the treatment and control groups.
-
Blood Glucose Monitoring:
-
Measure blood glucose from the tail vein at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours after the first dose) to characterize the hyperglycemic peak and duration.
-
For chronic studies, continue to monitor blood glucose at regular intervals (e.g., 2-3 times per week) at a consistent time point relative to dosing.
-
-
General Health Monitoring: Monitor animals daily for any clinical signs of toxicity, and record body weights at least twice weekly.
-
Data Analysis: Compare the blood glucose levels and body weights between the GSK690693-treated group and the vehicle-treated control group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to GSK690693 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-Akt inhibitor GSK690693 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK690693?
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1] By binding to the ATP-binding pocket of the Akt kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and metabolism, and its inhibition can lead to apoptosis and reduced tumor growth.[2][3]
Q2: My GSK690693-treated cells are no longer responding to the inhibitor. What are the potential mechanisms of resistance?
Acquired resistance to GSK690693 can arise from several mechanisms:
-
Feedback Activation of Upstream Signaling: A common mechanism of resistance to Akt inhibitors is the activation of upstream receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). Inhibition of Akt can relieve negative feedback loops, leading to the upregulation and activation of RTKs, which then reactivate the PI3K/Akt pathway or other parallel survival pathways like the MAPK/ERK pathway. One study noted increased levels of phosphorylated Akt (p-Akt) after exposure to GSK690693, suggesting a feedback mechanism.[4]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative survival signaling pathways that are independent of Akt. This can include the upregulation of other kinases or signaling molecules that can compensate for the inhibition of the Akt pathway.
-
Genetic Alterations: While less commonly reported for GSK690693 specifically, mutations in the drug target (Akt) or in downstream signaling components could potentially confer resistance.
Q3: Is there evidence for combining GSK690693 with other inhibitors to overcome resistance?
Yes, preclinical studies have shown synergistic effects when combining GSK690693 with other targeted therapies. A notable example is the combination with lapatinib, a dual inhibitor of EGFR and HER2. In triple-negative breast cancer cell lines that are dependent on EGFR signaling, the combination of lapatinib and GSK690693 has shown potent synergistic effects.[1][5] This suggests that co-targeting both the upstream RTK and the downstream Akt node can be an effective strategy to overcome or prevent resistance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased sensitivity to GSK690693 (increase in IC50) | 1. Feedback activation of RTKs (e.g., EGFR): The cells may be upregulating and activating EGFR to bypass Akt inhibition. 2. Development of a resistant subpopulation: A small number of cells with intrinsic resistance may have been selected for during treatment. | 1. Perform Western blot analysis: Check for increased phosphorylation of EGFR (p-EGFR) and other relevant RTKs in your resistant cells compared to the parental, sensitive cells. 2. Test combination therapy: Treat the resistant cells with a combination of GSK690693 and an EGFR inhibitor (e.g., lapatinib or gefitinib). A synergistic effect would support the role of EGFR in resistance. 3. Re-evaluate cell line purity: If possible, perform cell line authentication to ensure the culture has not been contaminated. Consider single-cell cloning to isolate and characterize resistant populations. |
| No change in p-Akt levels upon GSK690693 treatment in resistant cells | Alterations in the drug target or binding site: While not commonly reported, mutations in the Akt kinase domain could potentially interfere with GSK690693 binding. | 1. Sequence the Akt gene: Analyze the Akt1, Akt2, and Akt3 genes in your resistant cell line to check for mutations in the kinase domain. 2. Test other Akt inhibitors: Evaluate the sensitivity of your resistant cells to other Akt inhibitors with different binding modes (e.g., allosteric inhibitors) to see if the resistance is specific to ATP-competitive inhibitors. |
| Variability in experimental results | 1. Inconsistent drug preparation: GSK690693 may not be fully dissolved or may degrade over time. 2. Cell culture conditions: Factors like cell density and passage number can influence drug sensitivity. | 1. Prepare fresh drug stocks: Dissolve GSK690693 in DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Standardize experimental procedures: Use cells within a consistent passage number range and ensure similar cell densities at the time of treatment. |
Data Presentation
Table 1: In Vitro IC50 Values for GSK690693 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia | 0.0065 |
| Kasumi-1 | Acute Myeloid Leukemia | ~0.1 |
| Rh41 | Rhabdomyosarcoma | ~0.1 |
| LNCaP | Prostate Cancer | ~0.3 |
| BT474 | Breast Cancer | ~0.3 |
| HCT116 | Colorectal Cancer | 7.7 |
Data compiled from multiple sources.[2][3][6]
Table 2: Example of Synergistic Effect of GSK690693 and Lapatinib Combination
| Cell Line | Cancer Type | Treatment | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Lapatinib + GSK690693 | 22 |
This cell line is characterized by EGFR overexpression and low PTEN expression.[1]
Experimental Protocols
Protocol 1: Generation of GSK690693-Resistant Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of GSK690693 in your parental cell line.
-
Initial drug exposure: Culture the parental cells in the presence of GSK690693 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of GSK690693 in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitor cell viability: At each concentration, monitor the cells for signs of recovery and proliferation. This process may take several months.
-
Characterize the resistant phenotype: Once the cells are able to proliferate in a significantly higher concentration of GSK690693 (e.g., 5-10 times the original IC50), confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 to the parental cell line.
-
Maintain resistant culture: Culture the resistant cell line in the continuous presence of the final concentration of GSK690693 to maintain the resistant phenotype.
Protocol 2: Western Blot Analysis of Akt Pathway Activation
-
Cell lysis: Grow both parental and GSK690693-resistant cells to 70-80% confluency. Treat with GSK690693 at the respective IC50 concentrations for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Akt (Ser473)
-
Total Akt
-
p-EGFR (Tyr1068)
-
Total EGFR
-
p-GSK3β (Ser9)
-
Total GSK3β
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: A logical workflow for troubleshooting resistance to GSK690693.
Caption: A simplified diagram illustrating the feedback activation of EGFR upon Akt inhibition.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. oncotarget.com [oncotarget.com]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
GSK 690 Hydrochloride not inhibiting Akt phosphorylation
Welcome to the technical support center for GSK690693 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation with this pan-Akt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK690693 hydrochloride?
GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] It functions by binding to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell survival, proliferation, and metabolism.[3][4]
Q2: I treated my cells with GSK690693, but a Western blot shows that Akt phosphorylation (p-Akt) is not inhibited, or has even increased. Is the inhibitor not working?
This is a documented phenomenon for GSK690693 and other ATP-competitive Akt inhibitors.[3][5][6] Treatment with GSK690693 can lead to a paradoxical increase in the phosphorylation of Akt at both Serine 473 (Ser473) and Threonine 308 (Thr308)[3][5]. This is due to the inhibition of a negative feedback loop. While the inhibitor does block the kinase activity of Akt, preventing it from phosphorylating its downstream targets, the upstream kinases that phosphorylate Akt itself remain active and may even be hyperactivated due to the feedback mechanism.[3][6]
Therefore, to accurately assess the efficacy of GSK690693, it is crucial to measure the phosphorylation levels of downstream Akt substrates such as GSK3β, PRAS40, or FOXO proteins.[1][5][7] A decrease in the phosphorylation of these substrates is a reliable indicator of GSK690693 activity.[1][5]
Q3: What are the recommended working concentrations and incubation times for GSK690693 in cell culture experiments?
The optimal concentration and incubation time are cell-line dependent and should be determined empirically. However, published studies provide a general range. For inhibiting the proliferation of various cancer cell lines, IC50 values typically range from low nanomolar (nM) to low micromolar (µM).[1][8] For assessing the inhibition of downstream Akt signaling, treatment for 1 to 24 hours with concentrations ranging from 100 nM to 10 µM is commonly reported.[3][5]
Troubleshooting Guide: No Apparent Inhibition of Akt Phosphorylation
If you are observing a lack of inhibition or an increase in p-Akt levels after treatment with GSK690693, please consult the following troubleshooting steps.
Problem 1: Increased or Unchanged p-Akt Levels Post-Treatment
| Possible Cause | Suggested Solution |
| Feedback Loop Activation | This is an expected outcome. The inhibitor blocks Akt kinase activity, but not its phosphorylation by upstream kinases.[3][5][6] |
| Action: Instead of probing for p-Akt, perform a Western blot for downstream targets of Akt, such as p-GSK3β (Ser9), p-PRAS40 (Thr246), or p-FOXO3a (Thr32). A reduction in the phosphorylation of these proteins will confirm the inhibitory activity of GSK690693.[1][5][7] |
Problem 2: Weak or No Signal for Downstream Targets (e.g., p-GSK3β)
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration or Incubation Time | The concentration of GSK690693 may be too low, or the incubation time too short to elicit a measurable effect in your specific cell line. |
| Action: Perform a dose-response experiment with a range of GSK690693 concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions. | |
| Low Basal Akt Activity | The basal level of Akt activity in your cells may be too low to detect a significant decrease in downstream substrate phosphorylation.[9] |
| Action: Consider stimulating the PI3K/Akt pathway with a growth factor (e.g., insulin, EGF, PDGF) to increase the basal level of Akt activity before adding the inhibitor.[9][10] This can provide a larger window for observing inhibition. | |
| Compound Instability or Degradation | Improper storage or handling of the GSK690693 stock solution may lead to reduced potency. |
| Action: Prepare fresh stock solutions of GSK690693 in DMSO and store them at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles. |
Problem 3: General Western Blotting Issues for Phospho-Proteins
| Possible Cause | Suggested Solution |
| Phosphatase Activity During Cell Lysis | Endogenous phosphatases can rapidly dephosphorylate proteins upon cell lysis, leading to an underestimation of phosphorylation levels.[9] |
| Action: Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).[9][10] Keep samples on ice at all times. | |
| Inappropriate Blocking Reagent | For phospho-protein detection, non-fat dry milk is not recommended as it contains casein, a phosphoprotein that can cause high background.[9][12][13] |
| Action: Use 3-5% Bovine Serum Albumin (BSA) in TBST or PBST for blocking.[9][12] | |
| Suboptimal Antibody Dilution or Quality | The primary or secondary antibody concentration may not be optimal, or the antibody may not be specific or sensitive enough.[13] |
| Action: Perform an antibody titration to determine the optimal dilution.[9] Ensure you are using a phospho-specific antibody that has been validated for your application. Include a positive control to verify antibody performance.[10] | |
| Insufficient Protein Loading | Phosphorylated proteins are often low in abundance, and you may not be loading enough total protein to detect a signal.[9] |
| Action: Load a higher amount of total protein per lane, typically between 30-100 µg for phosphorylated targets.[9] |
Data Presentation
Table 1: In Vitro IC50 Values of GSK690693 for Akt Isoforms and Selected Kinases
| Kinase | IC50 (nM) |
| Akt1 | 2[1][2] |
| Akt2 | 13[1][2] |
| Akt3 | 9[1][2] |
| PKA | 24[8] |
| PKC | 2-21[8] |
| AMPK | 50[1][8] |
Table 2: Cellular IC50 Values of GSK690693 in Various Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast | 72[1] |
| ZR-75-1 | Breast | 79[1] |
| BT474 | Breast | 86[1] |
| HCC1954 | Breast | 119[1] |
| LNCaP | Prostate | 147[1] |
| MDA-MB-453 | Breast | 975[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Akt Substrate Phosphorylation
-
Cell Seeding and Treatment: Plate cells at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of GSK690693 hydrochloride or vehicle control (e.g., DMSO) for the specified amount of time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-GSK3β Ser9) overnight at 4°C, following the manufacturer's recommended dilution. Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-GSK3β) or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GSK-690693 - LKT Labs [lktlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
Technical Support Center: Validating GSK 690 Hydrochloride Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals validating the activity of GSK 690 Hydrochloride, a potent pan-Akt inhibitor, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (GSK690693) is a small molecule, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2] Its primary mechanism of action is to bind to the ATP-binding site of Akt kinases, preventing their catalytic activity.[1] This inhibition blocks the phosphorylation of downstream Akt substrates, thereby interfering with the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[2][3]
Q2: What are the expected downstream effects of this compound treatment?
A2: Inhibition of Akt by this compound leads to a reduction in the phosphorylation of several key downstream targets.[4][5] You should expect to see decreased phosphorylation of proteins such as GSK3β (Glycogen Synthase Kinase 3 beta), PRAS40 (Proline-Rich Akt Substrate 40 kDa), and transcription factors of the FOXO family (e.g., FOXO1A/FOXO3A).[4][5] This can ultimately lead to decreased cell proliferation and induction of apoptosis.[5][6]
Q3: How do I determine the optimal concentration of this compound for my new cell line?
A3: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), is cell line-dependent.[2] It is recommended to perform a dose-response experiment using a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®). Test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value for your specific cell line.[2] This will be crucial for designing subsequent mechanism-of-action studies.
Q4: Are there known off-target effects for this compound?
A4: Yes, while this compound is highly selective for Akt kinases, it can exhibit off-target activity against other kinases, particularly within the AGC kinase family.[4] These include PKA (Protein Kinase A), PKC (Protein Kinase C) isozymes, and AMPK (AMP-activated protein kinase).[1][4] It is important to consider these potential off-target effects when interpreting your results.
Q5: How can I confirm that the observed effects are due to Akt inhibition and not off-target effects?
A5: To confirm on-target activity, it is essential to correlate the phenotypic effects (e.g., decreased cell viability) with the biochemical effects on the Akt signaling pathway. A key experiment is to perform a Western blot to show a dose-dependent decrease in the phosphorylation of Akt substrates like p-GSK3β (Ser9) or p-PRAS40 (Thr246) at concentrations that correspond to the observed IC50.[7]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to Akt inhibition. | Some cell lines may have alternative survival pathways that are not dependent on Akt signaling.[8] Consider using a positive control cell line known to be sensitive to this compound (e.g., BT474, LNCaP).[4][5] |
| Incorrect drug concentration. | Verify the calculated concentrations and ensure the drug was properly dissolved and stored. Perform a wide dose-response curve (e.g., 0.1 nM to 100 µM) to ensure you are testing an effective range. |
| Insufficient treatment duration. | The anti-proliferative effects may take time to manifest. Try extending the treatment duration (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Drug stability issues. | Ensure the this compound solution is freshly prepared. If using a stock solution, verify its stability and storage conditions. |
Problem 2: Inconsistent or no change in the phosphorylation of downstream targets in Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody performance. | Validate your primary antibodies for phosphorylated and total proteins. Use a positive control cell lysate where the pathway is known to be active. |
| Incorrect protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[3] |
| Timing of cell lysis. | The inhibition of phosphorylation can be a rapid event. Harvest cell lysates at an early time point after treatment (e.g., 1-4 hours) to observe the maximal effect on signaling. |
| Low basal Akt activity. | In some cell lines, the Akt pathway may not be basally active. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) prior to inhibitor treatment to induce a robust and measurable signal. |
| Paradoxical hyperphosphorylation of Akt. | Some ATP-competitive Akt inhibitors have been reported to cause a paradoxical increase in Akt phosphorylation at Thr308 and Ser473, even while inhibiting its kinase activity.[9] It is therefore more reliable to assess the phosphorylation of downstream substrates like GSK3β or PRAS40. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Carcinoma | 86 | [4] |
| T47D | Breast Carcinoma | 72 | [4] |
| LNCaP | Prostate Carcinoma | 147 | [4] |
| HCC1954 | Breast Carcinoma | 119 | [4] |
| COG-LL-317 | T-cell ALL | 6.5 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Akt Pathway Inhibition
-
Cell Treatment and Lysis:
-
Plate cells to achieve 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-GSK3β (Ser9), p-PRAS40 (Thr246), total Akt, total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating this compound activity via Western blot.
Caption: Logical troubleshooting workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pan-Akt Inhibitors: GSK690693 Hydrochloride vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pan-Akt Inhibitors Supported by Experimental Data
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, making it a prime target in cancer therapy. Dysregulation of this pathway is a common feature in many human cancers. This guide provides a detailed, objective comparison of GSK690693 Hydrochloride with other prominent pan-Akt inhibitors: MK-2206, Ipatasertib (GDC-0068), and Capivasertib (AZD5363). The comparison focuses on their mechanism of action, potency, selectivity, and available data on their efficacy, supported by detailed experimental methodologies.
Mechanism of Action: A Tale of Two Strategies
Akt inhibitors primarily fall into two categories based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors. This fundamental difference influences their interaction with the Akt kinase and can have implications for their efficacy and selectivity.
-
ATP-Competitive Inhibitors: GSK690693, Ipatasertib, and Capivasertib belong to this class. They bind to the ATP-binding pocket of the Akt kinase domain, directly competing with ATP. This prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the signaling cascade.
-
Allosteric Inhibitors: MK-2206 is an allosteric inhibitor. It binds to a regulatory site on the Akt protein distinct from the ATP-binding pocket. This binding induces a conformational change that locks the kinase in an inactive state, preventing its activation and subsequent signaling.
Figure 1: Simplified PI3K/Akt signaling pathway and points of intervention for pan-Akt inhibitors.
Data Presentation: Quantitative Performance Comparison
The following tables summarize key quantitative data for GSK690693 Hydrochloride and its comparators, focusing on biochemical potency and cellular activity. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Biochemical Potency (IC50) of Pan-Akt Inhibitors Against Akt Isoforms
| Inhibitor | Type | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| GSK690693 | ATP-Competitive | 2[1][2] | 13[1][2] | 9[1][2][3] |
| MK-2206 | Allosteric | ~8 | ~12 | ~65[4] |
| Ipatasertib | ATP-Competitive | 5[1] | 18[1] | 8[1][3] |
| Capivasertib | ATP-Competitive | 3 | 7-8 | 7-8 |
Table 2: Selectivity and Off-Target Effects
A critical aspect of any kinase inhibitor is its selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
| Inhibitor | Primary Target(s) | Known Off-Target Activities | Common Adverse Events (Clinical) |
| GSK690693 | Akt1, Akt2, Akt3 | AMPK, PKA, PKC isoforms, PAK4/5/6, DAPK3[1] | Not extensively documented in late-phase trials. |
| MK-2206 | Akt1, Akt2 | Less potent against Akt3 | Diarrhea, rash, nausea, fatigue, hyperglycemia |
| Ipatasertib | Akt1, Akt2, Akt3 | >600-fold selectivity over PKA | Diarrhea, nausea, asthenia, hyperglycemia, rash |
| Capivasertib | Akt1, Akt2, Akt3 | Some activity against other AGC family kinases (e.g., P70S6K, PKA) at higher concentrations. | Diarrhea, rash, hyperglycemia, nausea, fatigue |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare pan-Akt inhibitors.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the enzymatic activity of purified Akt isoforms in the presence of varying inhibitor concentrations.
Reagents and Materials:
-
Purified, active human Akt1, Akt2, and Akt3 enzymes
-
GSK-3 fusion protein as a substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test inhibitors (GSK690693, etc.) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the Akt enzyme and GSK-3 substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for an in vitro kinase assay to determine IC50 values.
Western Blotting for Akt Pathway Inhibition
This technique is used to assess the inhibition of Akt phosphorylation and its downstream targets in a cellular context.
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the Akt inhibitor for a specified duration (e.g., 2-24 hours). Include a vehicle-only control (DMSO).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin.
Cell Viability Assay (e.g., MTT or SRB Assay)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) dye
-
Solubilization buffer (e.g., DMSO for MTT, 10 mM Tris base for SRB)
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of the test inhibitor for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Conclusion
GSK690693 Hydrochloride is a potent, ATP-competitive pan-Akt inhibitor with low nanomolar efficacy against all three Akt isoforms. Its potency is comparable to other leading ATP-competitive inhibitors like Ipatasertib and Capivasertib. In contrast, the allosteric inhibitor MK-2206 shows a different isoform selectivity profile, being less potent against Akt3. The choice of inhibitor for preclinical or clinical investigation will depend on the specific research question, the genetic background of the cancer model, and the desired therapeutic window. The detailed experimental protocols provided in this guide offer a framework for the direct comparison of these and other emerging Akt inhibitors, ensuring robust and reproducible data for informed decision-making in cancer drug development.
References
Pan-Akt vs. Isoform-Specific Akt Inhibition: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (Protein Kinase B) is a pivotal regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. While pan-Akt inhibitors like GSK690693 offer broad suppression of all three Akt isoforms (Akt1, Akt2, and Akt3), the development of isoform-specific inhibitors has raised questions about the optimal strategy for targeting this pathway. This guide provides an objective comparison of the efficacy of the pan-Akt inhibitor GSK690693 with prominent isoform-specific Akt inhibitors, supported by experimental data and detailed protocols.
At a Glance: GSK690693 vs. Isoform-Specific Akt Inhibitors
| Feature | GSK690693 (Pan-Akt Inhibitor) | Isoform-Specific Akt Inhibitors (e.g., MK-2206, Ipatasertib, ARQ 092) |
| Target(s) | Akt1, Akt2, Akt3 | Preferentially targets one or two Akt isoforms |
| Mechanism | ATP-competitive | Varies (e.g., allosteric, ATP-competitive) |
| Potential Advantages | Comprehensive pathway inhibition. | Reduced off-target effects, potentially better therapeutic window, ability to target specific isoform-driven cancers. |
| Potential Disadvantages | Potential for greater off-target effects and toxicity due to broad inhibition. | May be ineffective if tumor survival is not dependent on the targeted isoform(s). |
Comparative Efficacy Data
The following tables summarize the in vitro potency and cellular efficacy of GSK690693 and selected isoform-specific inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of the inhibitors against purified Akt isoforms. Lower values indicate greater potency.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference(s) |
| GSK690693 | Pan-Akt, ATP-competitive | 2 | 13 | 9 | [1][2] |
| MK-2206 | Allosteric, Akt1/2 selective | 5 | 12 | 65 | [3] |
| Ipatasertib (GDC-0068) | Pan-Akt, ATP-competitive | 5 | 18 | 8 | [3][4] |
| ARQ 092 (Miransertib) | Allosteric, Pan-Akt | 5.0 | 4.5 | 16 |
Note: IC50 values can vary slightly between different studies and assay conditions.
Table 2: Cellular Proliferation Inhibition (IC50, µM) in Various Cancer Cell Lines
This table showcases the concentration of each inhibitor required to inhibit the proliferation of different cancer cell lines by 50%. The genetic background of the cell lines (e.g., PTEN status, PIK3CA mutations) is a critical determinant of sensitivity.
| Cell Line | Cancer Type | Genetic Background | GSK690693 IC50 (µM) | MK-2206 IC50 (µM) | Ipatasertib (GDC-0068) IC50 (µM) | Reference(s) |
| BT474 | Breast | PIK3CA K111N | 0.086 | Not Reported | Not Reported | [2] |
| MCF7 | Breast | PIK3CA E545K | Not Reported | Sensitive | Sensitive | [5] |
| PC-3 | Prostate | PTEN null | Not Reported | Sensitive | Sensitive | [6] |
| LNCaP | Prostate | PTEN null | 0.147 | Not Reported | Not Reported | [2] |
| SKOV-3 | Ovarian | PIK3CA H1047R | Not Reported | Not Reported | Sensitive |
Signaling Pathways and Experimental Workflows
Visualizing the Akt signaling pathway and the experimental workflow for comparing these inhibitors is crucial for understanding their mechanism and evaluation.
Figure 1. Simplified Akt Signaling Pathway.
Figure 2. Experimental workflow for comparing Akt inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of inhibitor efficacy.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.[7][8][9]
-
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
GSK690693 and isoform-specific Akt inhibitors
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat cells with a range of concentrations of GSK690693 or an isoform-specific inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[8][9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the inhibitor concentration.
-
Western Blot Analysis for Akt Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of Akt and its downstream targets.
-
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-GSK3β (Ser9), anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with inhibitors as for the viability assay, but for a shorter duration (e.g., 1-4 hours) to observe signaling changes.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total protein and loading controls.
-
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of inhibitors in a physiological context.[10]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines for implantation
-
Matrigel
-
Inhibitor formulations for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flanks of immunocompromised mice.[10]
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer GSK690693 or the isoform-specific inhibitor at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for p-Akt).[10]
-
Calculate tumor growth inhibition (TGI) to compare the efficacy of the different inhibitors.
-
Conclusion
The choice between a pan-Akt inhibitor like GSK690693 and an isoform-specific inhibitor is context-dependent. GSK690693 demonstrates potent, broad inhibition of the Akt pathway, which may be advantageous in tumors with general hyperactivation of Akt signaling. However, the upregulation of specific Akt isoforms has been implicated in resistance to some Akt inhibitors, suggesting a role for isoform-specific targeting.[3] For instance, upregulation of AKT3 has been observed in breast cancer cells resistant to both allosteric and ATP-competitive Akt inhibitors.[3]
Isoform-specific inhibitors may offer a more refined therapeutic strategy, potentially with an improved safety profile. The efficacy of these inhibitors is often linked to the specific genetic landscape of the tumor. For example, ipatasertib shows enhanced efficacy in PTEN-null xenografts, and the efficacy of ARQ 092 is more pronounced in cancer cell lines with PIK3CA/PIK3R1 mutations.[11][12]
Ultimately, the selection of an appropriate Akt inhibitor requires a thorough understanding of the specific cancer biology, including the driving oncogenic mutations and the roles of individual Akt isoforms. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to inform these critical decisions in cancer drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to GSK 690 Hydrochloride for LSD1 Inhibition in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK 690 Hydrochloride, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other prominent LSD1 inhibitors. The information presented herein is collated from preclinical studies to facilitate an informed evaluation of these compounds for research and development applications.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of the repressive H3K9 mark can result in gene activation. LSD1 is frequently overexpressed in various cancers, making it a compelling therapeutic target. Inhibition of LSD1 can induce differentiation, suppress proliferation, and promote apoptosis in cancer cells.
LSD1 inhibitors can be broadly categorized into two classes: reversible and irreversible. This compound is a potent, reversible inhibitor of LSD1. This guide compares its performance against both reversible and irreversible inhibitors.
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound in comparison to other well-characterized LSD1 inhibitors. Data has been compiled from various preclinical studies.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Compound | Type | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity for LSD1 over MAO-A |
| GSK 690 | Reversible | 37 - 90[1] | >200[2] | - | >2200-fold |
| SP-2509 (Seclidemstat) | Reversible | 13 | >100 | >100 | >7600-fold |
| Tranylcypromine (TCP) | Irreversible | ~20,700[3] | 2.84 | 0.73 | ~0.14-fold (more potent on MAOs) |
| ORY-1001 (Iadademstat) | Irreversible | 18 - 20[3][2] | >100 | >100 | >5000-fold |
| GSK2879552 | Irreversible | ~20[3] | >100 | >100 | >5000-fold |
Note: IC₅₀ values can vary between different assay conditions. The data presented here is for comparative purposes.
Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line(s) | Cellular Effect | Effective Concentration |
| GSK 690 | THP-1, MV4-11 (Leukemia) | Inhibition of clonogenic activity[2] | 10 µM |
| SP-2509 (Seclidemstat) | Prostate Cancer, AML, Ewing Sarcoma | Reduced cell growth[4] | Nanomolar to low micromolar range |
| ORY-1001 (Iadademstat) | SCLC | Growth arrest[2] | 47-377 nM |
| GSK2879552 | AML | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Assay: HRP-Coupled LSD1 Demethylase Assay (In Vitro)
This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors. The demethylation of a histone H3-derived peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a substrate (e.g., Amplex Red), generating a fluorescent or colorimetric signal that is proportional to LSD1 activity.[2][5]
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA.
-
LSD1 Enzyme: Recombinant human LSD1/CoREST complex.
-
Substrate: H3K4me2 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂).
-
Detection Reagents: Horseradish peroxidase (HRP) and Amplex Red.
-
Test Compounds: this compound and other LSD1 inhibitors.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the diluted test compounds and the LSD1 enzyme.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the HRP and Amplex Red solution.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Histone Methylation
This assay assesses the intracellular activity of LSD1 inhibitors by measuring the levels of LSD1 substrates, specifically H3K4me2 and H3K9me2.
Procedure:
-
Cell Culture and Treatment: Plate cancer cells (e.g., leukemia or lung cancer cell lines) and allow them to adhere. Treat the cells with various concentrations of the LSD1 inhibitor for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells, wash with PBS, and lyse the cells to isolate the nuclear fraction. Extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels. Compare the levels of histone methylation in treated versus untreated cells to determine the inhibitor's effect.
Visualizing LSD1's Role and Inhibition Workflow
The following diagrams, generated using Graphviz, illustrate the central role of LSD1 in gene regulation and the general workflow for validating an LSD1 inhibitor.
Caption: LSD1-mediated gene regulation and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK690693 Hydrochloride and MK-2206 in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Among the most promising targets within this pathway is the serine/threonine kinase Akt. This guide provides an objective, data-driven comparison of two prominent pan-Akt inhibitors, GSK690693 Hydrochloride and MK-2206, to aid researchers in selecting the appropriate tool for their cancer research endeavors.
Mechanism of Action: A Tale of Two Inhibitors
GSK690693 and MK-2206 both function as pan-Akt inhibitors, targeting all three isoforms of the enzyme (Akt1, Akt2, and Akt3). However, they achieve this through distinct mechanisms of action.
GSK690693 Hydrochloride is an ATP-competitive inhibitor.[1][2] It binds to the ATP-binding pocket of the Akt kinase domain, preventing the transfer of phosphate from ATP to its substrates. This competitive inhibition blocks the downstream signaling cascade that promotes cell survival and proliferation.[2][3]
MK-2206 , in contrast, is an allosteric inhibitor.[3] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the Akt protein that prevents its localization to the plasma membrane and subsequent activation by upstream kinases.[4] This non-ATP-competitive mechanism offers a different mode of targeting the kinase.
Quantitative Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK690693 and MK-2206 against the three Akt isoforms in cell-free enzymatic assays.
| Inhibitor | Akt1 (IC50) | Akt2 (IC50) | Akt3 (IC50) | Reference |
| GSK690693 | 2 nM | 13 nM | 9 nM | [5] |
| MK-2206 | 8 nM | 12 nM | 65 nM | [6] |
In Vitro Anti-proliferative Activity: A Head-to-Head Comparison
A study by the Pediatric Preclinical Testing Program (PPTP) directly compared the in vitro activity of GSK690693 and MK-2206 across a panel of pediatric cancer cell lines. The results highlight a similar spectrum of activity, with acute lymphoblastic leukemia (ALL) cell lines being the most sensitive to both inhibitors.[6]
| Cell Line | Cancer Type | GSK690693 (IC50) | MK-2206 (IC50) | Reference |
| COG-LL-317 | T-cell ALL | < 200 nM | < 200 nM | [6] |
| RS4;11 | B-cell precursor ALL | < 200 nM | < 200 nM | [6] |
| Kasumi-1 | AML | Not Reported | < 200 nM | [6] |
| CHLA-10 | Ewing Sarcoma | Not Reported | < 200 nM | [6] |
| Median IC50 across PPTP panel | >10 µM | 2.2 µM | [1][6] |
Notably, in a study on primary cells from a low-grade mucoepidermoid carcinoma, MK-2206 induced a significantly greater reduction in cell viability compared to GSK690693 , indicating differential sensitivity that may be cell-type specific.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the anti-proliferative effects of GSK690693 and MK-2206.[8][9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
GSK690693 Hydrochloride and MK-2206
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK690693 and MK-2206 in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
Western Blotting for Akt Pathway Inhibition
This protocol outlines the detection of changes in the phosphorylation status of Akt and its downstream targets following treatment with GSK690693 or MK-2206.[3][12]
Materials:
-
Cancer cell lines
-
6-well plates
-
GSK690693 and MK-2206
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of GSK690693 or MK-2206 for a specified time (e.g., 1-24 hours).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the in vivo efficacy of GSK690693 and MK-2206 in a mouse xenograft model.[1][13][14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
GSK690693 and MK-2206 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be used to improve tumor take rate.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer GSK690693, MK-2206, or vehicle control to the respective groups. The dosing regimen (dose, frequency, and route of administration) should be based on prior studies or pilot experiments. For example, GSK690693 has been administered at 30 mg/kg daily, 5 days a week, for 6 weeks.[1]
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualization of Signaling Pathways and Workflows
Caption: The PI3K/Akt signaling pathway and the distinct mechanisms of inhibition by GSK690693 and MK-2206.
Caption: A typical experimental workflow for comparing the efficacy of GSK690693 and MK-2206 in cancer research.
Conclusion
Both GSK690693 Hydrochloride and MK-2206 are potent pan-Akt inhibitors with demonstrated anti-cancer activity. The choice between these two compounds will depend on the specific research question and experimental context.
-
GSK690693 offers a classic ATP-competitive mechanism of action and has shown broad in vitro activity.
-
MK-2206 provides an alternative allosteric mechanism of inhibition and has demonstrated significant in vivo efficacy in some models, along with a potentially more favorable toxicity profile in some preclinical studies. The observation of its superior efficacy in a specific primary tumor cell model suggests that its allosteric mechanism may be advantageous in certain contexts.
For researchers investigating the fundamental role of ATP binding in Akt activity, GSK690693 is a suitable choice. For those focused on preclinical in vivo studies or exploring resistance mechanisms to ATP-competitive inhibitors, MK-2206 presents a compelling alternative. Ultimately, a thorough understanding of their distinct properties, as outlined in this guide, is crucial for designing robust and informative cancer research studies.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GSK690693: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
GSK690693 is a potent, ATP-competitive pan-Akt kinase inhibitor with demonstrated anti-proliferative and apoptotic effects in various cancer cell lines.[1][2] While exhibiting high affinity for Akt isoforms, a comprehensive understanding of its kinase selectivity is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. This guide provides a comparative analysis of GSK690693's cross-reactivity with other kinases, supported by available experimental data and methodologies.
Kinase Inhibition Profile of GSK690693
GSK690693 demonstrates low nanomolar potency against all three Akt isoforms.[3][4][5][6][7] However, screening against broader kinase panels has revealed cross-reactivity with several other kinases, primarily within the AGC, CAMK, and STE kinase families.[3][4]
Table 1: Comparative Kinase Inhibition by GSK690693
| Kinase Family | Kinase Target | IC50 (nM) |
| AGC | Akt1 | 2 |
| Akt2 | 13 | |
| Akt3 | 9 | |
| PKA | 24 | |
| PrkX | 5 | |
| PKC isozymes | 2-21 | |
| CAMK | AMPK | 50 |
| DAPK3 | 81 | |
| STE | PAK4 | 10 |
| PAK5 | 52 | |
| PAK6 | 6 |
Data compiled from multiple sources.[3][4][8]
Signaling Pathway Context
The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the primary targets of GSK690693, as well as the key off-target kinases identified in screening assays. Understanding these interactions is vital for designing experiments and interpreting cellular responses to GSK690693 treatment.
Caption: PI3K/Akt signaling and GSK690693 targets.
Experimental Methodologies for Kinase Profiling
The selectivity of GSK690693 has been assessed using various in vitro kinase activity and binding assays.[3] A general workflow for these assessments is outlined below.
Caption: General workflow for in vitro kinase profiling.
Key Experimental Details:
-
Kinase Source: For primary target validation, His-tagged full-length Akt1, 2, and 3 were expressed in and purified from baculovirus systems.[3][8]
-
Akt Activation: Purified Akt enzymes were activated by PDK1 (phosphorylating Thr308) and MK2 (phosphorylating Ser473) prior to the inhibition assay.[3][8]
-
Assay Principle: The inhibitory activity of GSK690693 was determined by measuring the reduction in the phosphorylation of a specific peptide substrate in the presence of the compound.[3][8] The assays were typically run at ATP concentrations close to the Km for each kinase to provide a more accurate estimation of the IC50 value.[3]
-
Broad Kinase Screening: The broader selectivity profiling was conducted against large panels of kinases (over 250 unique kinases) using multiple platforms, including in-house assays at GlaxoSmithKline, the IC50 Profiler Express panel from Upstate (now MilliporeSigma), and binding assays from Ambit Biosciences (now part of DiscoveRx).[3] These panels employed various methodologies, such as filter-binding activity assays and phage display technology.[3]
-
Cellular Assays: To confirm the on-target activity in a cellular context, the inhibition of the phosphorylation of downstream Akt substrates such as GSK3β, FKHR/FKHRL1, and PRAS40 was measured in tumor cell lines using methods like ELISA and Western blotting.[3]
Conclusion
GSK690693 is a highly potent inhibitor of Akt kinases. However, researchers should be aware of its cross-reactivity with other kinases, particularly within the AGC, CAMK, and STE families. The provided data and methodologies offer a foundation for designing experiments that account for these potential off-target effects. When utilizing GSK690693 as a chemical probe, it is advisable to include control experiments to delineate the effects of Akt inhibition from those potentially caused by the inhibition of other kinases. This may involve the use of structurally distinct Akt inhibitors or genetic approaches to validate key findings.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. plus.labcloudinc.com [plus.labcloudinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleck.co.jp [selleck.co.jp]
Comparative Analysis of GSK690690 Hydrochloride in Diverse Tumor Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the pan-Akt inhibitor, GSK690690 Hydrochloride (also known as GSK690693), across various tumor models. This document summarizes key experimental data, outlines detailed protocols, and visually represents critical biological pathways and workflows to aid in the evaluation of this compound for preclinical and clinical research.
Introduction
GSK690690 Hydrochloride is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt a compelling target for therapeutic intervention. This guide synthesizes preclinical data to offer a comparative perspective on the efficacy of GSK690690 Hydrochloride in various cancer models, providing a valuable resource for investigators in the field of oncology drug discovery.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
GSK690690 Hydrochloride exerts its anti-tumor effects by binding to the ATP-binding pocket of Akt kinases, thereby preventing their activation and the subsequent phosphorylation of a multitude of downstream substrates. This inhibition disrupts critical cellular processes, including cell proliferation, survival, and metabolism.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of intervention by GSK690690 Hydrochloride.
In Vitro Efficacy: A Broad Spectrum of Activity
GSK690690 Hydrochloride has demonstrated potent inhibitory activity against the three Akt isoforms and a wide range of cancer cell lines.
Biochemical Potency
The half-maximal inhibitory concentrations (IC50) of GSK690690 Hydrochloride against the purified Akt isoforms are summarized in the table below.
| Akt Isoform | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Data sourced from multiple preclinical studies.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of GSK690690 Hydrochloride have been evaluated in a diverse panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| COG-LL-317 | T-cell ALL | 6.5 |
| BT474 | Breast Cancer | 86 |
| LNCaP | Prostate Cancer | 147 |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| HCC1954 | Breast Cancer | 119 |
| MDA-MB-453 | Breast Cancer | 975 |
| Median IC50 (PPTP Panel) | Various Pediatric Cancers | 1,200 |
IC50 values were determined after a 72-hour incubation period. Data from the Pediatric Preclinical Testing Program (PPTP) showed a wide range of sensitivities, with a median IC50 of 1.2 µM.[1]
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The anti-tumor activity of GSK690690 Hydrochloride has been demonstrated in various in vivo models, including xenografts and genetically engineered mouse models.
Xenograft Studies
GSK690690 Hydrochloride has shown significant tumor growth inhibition in a range of human tumor xenografts.
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| SKOV-3 | Ovarian Cancer | 30 mg/kg/day, i.p. | 58% |
| LNCaP | Prostate Cancer | 30 mg/kg/day, i.p. | 75% |
| BT474 | Breast Cancer | 30 mg/kg/day, i.p. | 75% |
| HCC-1954 | Breast Cancer | 30 mg/kg/day, i.p. | 75% |
| Osteosarcoma Panel (6 models) | Osteosarcoma | 30 mg/kg, daily x 5, 6 weeks | Significant increase in EFS |
EFS: Event-Free Survival. i.p.: intraperitoneal.[1]
Genetically Engineered Mouse Models
In genetically defined mouse models with hyperactivated Akt signaling, GSK690690 Hydrochloride demonstrated the ability to delay tumor onset and progression.
| Mouse Model | Tumor Type | Key Genetic Alteration | Outcome with GSK690690 HCl Treatment |
| Lck-MyrAkt2 | Lymphoma | Constitutively active Akt2 | Delayed tumor development and a 2-fold reduction in tumor volume.[2] |
| Pten+/- | Endometrial Cancer | Heterozygous PTEN loss | Efficacy in delaying tumor progression.[2] |
| TgMISIIR-TAg-DR26 | Ovarian Carcinoma | SV40 T-antigen expression | Efficacy in delaying tumor progression.[2] |
Comparative Analysis with Other Akt Inhibitors
A direct comparison of GSK690690 Hydrochloride with the allosteric Akt inhibitor MK-2206 was conducted by the Pediatric Preclinical Testing Program (PPTP) in a panel of solid tumor xenografts.
| Xenograft Panel (Number of Models) | GSK690690 HCl (Significant EFS Increase) | MK-2206 (Significant EFS Increase) |
| Osteosarcoma (6) | 6/6 | 6/6 |
| Glioblastoma (4) | 2/4 | Not Reported |
| Rhabdomyosarcoma (6) | 1/6 | Not Reported |
| Neuroblastoma (4) | 1/4 | Not Reported |
| Overall Solid Tumors (34) | 11/34 (32%) | 12/29 (41%) |
While both inhibitors showed notable activity against the osteosarcoma panel, the overall in vivo single-agent activity was considered modest for both compounds in the PPTP solid tumor panel.[1][3] It is important to note that GSK690690 is an ATP-competitive inhibitor, while MK-2206 is an allosteric inhibitor, which may account for differences in their activity profiles.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with a serial dilution of GSK690690 Hydrochloride (e.g., 0.01 to 10,000 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., BT474) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer GSK690690 Hydrochloride (e.g., 30 mg/kg) or vehicle control intraperitoneally once daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating a novel kinase inhibitor like GSK690690 Hydrochloride.
Conclusion
GSK690690 Hydrochloride is a potent pan-Akt inhibitor with broad anti-proliferative activity in a variety of cancer cell lines and demonstrated in vivo efficacy in several preclinical tumor models. Its activity is particularly noteworthy in models with a hyperactivated PI3K/Akt pathway. Direct comparative studies, such as those conducted by the PPTP, suggest that its single-agent in vivo efficacy is comparable to other Akt inhibitors like MK-2206, with both showing modest activity in a broad panel of solid tumors but more consistent effects in specific cancer types like osteosarcoma.[1][3]
For researchers, the data presented in this guide provides a solid foundation for designing further preclinical studies. Future investigations could focus on identifying predictive biomarkers of response to GSK690690 Hydrochloride, exploring its efficacy in combination with other targeted agents or standard-of-care chemotherapies, and further elucidating the molecular determinants of sensitivity and resistance. The detailed protocols and visualized workflows provided herein are intended to facilitate the design and execution of such studies.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of GSK690693 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide provides an objective comparison of the in vivo anti-tumor effects of GSK690693 with other notable Akt inhibitors, supported by experimental data, to aid researchers in their drug development efforts.
Comparative Analysis of In Vivo Efficacy
While direct head-to-head in vivo studies are limited, this section summarizes available data from various preclinical xenograft models to provide a comparative overview of GSK690693 and other Akt inhibitors.
Disclaimer: The following data is compiled from separate studies. Direct comparison should be approached with caution due to potential variations in experimental conditions, including cell lines, animal models, and dosing regimens.
Table 1: In Vivo Efficacy of GSK690693 in Human Tumor Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Ovarian Cancer | SK-OV-3 | Nude Mice | 30 mg/kg/day, i.p. | ~75% | [1] |
| Prostate Cancer | LNCaP | Nude Mice | 30 mg/kg/day, i.p. | ~58% | [1] |
| Breast Cancer | BT474 | Nude Mice | 30 mg/kg/day, i.p. | ~65% | [1] |
| Breast Cancer | HCC-1954 | Nude Mice | 30 mg/kg/day, i.p. | ~70% | [1] |
| Osteosarcoma | OS-31 | NSG Mice | 30 mg/kg/day, 5 days/week for 6 weeks, i.p. | Significant increase in Event-Free Survival (EFS) | [1][2] |
Table 2: In Vivo Efficacy of Alternative Akt Inhibitors in Human Tumor Xenograft Models
| Inhibitor | Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MK-2206 | Colorectal Cancer | GEO | Nude Mice | 120 mg/kg, oral gavage, 3 times/week | Significant tumor growth inhibition | [3] |
| MK-2206 | Nasopharyngeal Cancer | CNE-2 | Nude Mice | 240 mg/kg, 3 times/week, oral gavage | Significant tumor growth inhibition | [4] |
| Ipatasertib | Breast Cancer | KPL-4 (PIK3CA mutant) | Nude Mice | 100 mg/kg/day, oral | Significant tumor growth inhibition | [5] |
| Ipatasertib | Prostate Cancer | LNCaP | NSG Mice | 25 mg/kg | Combination with PIM inhibitor showed remarkable effect | [6] |
| Capivasertib | Breast Cancer | Multiple PDX models | Nude Mice | Not specified | Antitumor activity in models with PIK3CA/AKT1/PTEN alterations | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
PI3K/Akt Signaling Pathway
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of GSK 690 Hydrochloride and Other Small Molecule Inhibitors of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis and therapeutic resistance, making it a prime target for cancer drug development. GSK 690 Hydrochloride (also known as GSK690693) is a potent, ATP-competitive pan-Akt inhibitor. This guide provides an objective, data-driven comparison of this compound with other notable small molecule inhibitors targeting the Akt cascade: MK-2206, Ipatasertib (GDC-0068), and Capivasertib (AZD5363).
Data Presentation: Quantitative Comparison of Akt Inhibitors
The following table summarizes the in vitro kinase inhibitory activity (IC50) of this compound and other selected small molecule inhibitors against the three Akt isoforms. These values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50% and are a key measure of potency.
| Inhibitor | Mechanism of Action | IC50 Akt1 (nM) | IC50 Akt2 (nM) | IC50 Akt3 (nM) |
| This compound | ATP-competitive | 2[1][2][3] | 13[1][2][3] | 9[1][2][3] |
| MK-2206 | Allosteric | 8[4] | 12[4] | 65[4] |
| Ipatasertib (GDC-0068) | ATP-competitive | 5[5] | 18[5] | 8[5] |
| Capivasertib (AZD5363) | ATP-competitive | ~3[6] | ~7-8[6] | ~7-8[6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Selectivity Profiles
While potent against Akt isoforms, the selectivity of these inhibitors against a broader range of kinases is a critical consideration for predicting potential off-target effects.
-
This compound : Exhibits high selectivity for Akt isoforms versus the majority of other kinase families. However, it shows some activity against other members of the AGC kinase family, including PKA, PrkX, and PKC isozymes, as well as AMPK and DAPK3 from the CAMK family.[1][2]
-
MK-2206 : As an allosteric inhibitor, it is highly selective for Akt, showing no significant inhibitory activity against over 250 other protein kinases when tested at a concentration of 1 µM.[7]
-
Ipatasertib (GDC-0068) : Demonstrates high selectivity, with over 100-fold selectivity for Akt over other related kinases and over 600-fold selectivity against PKA.[8] At a concentration of 1 µM, it inhibited only 3 out of 230 kinases by more than 70%.
-
Capivasertib (AZD5363) : A potent and selective inhibitor of all three Akt isoforms.[9]
Mandatory Visualization
Signaling Pathway and Inhibitor Mechanisms
Caption: The PI3K/Akt signaling pathway and mechanisms of action for different classes of Akt inhibitors.
Experimental Workflow: In Vitro Kinase Assay for IC50 Determination
Caption: A generalized workflow for determining the IC50 of an Akt inhibitor using an in vitro kinase assay.
Experimental Protocols
In Vitro Akt Kinase Assay (for IC50 Determination)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against Akt kinases.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., GSK-3 fusion protein or a biotinylated peptide)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer.
-
Prepare a solution of the Akt kinase in kinase buffer. The optimal concentration should be determined empirically (e.g., by determining the EC80).
-
Prepare a combined substrate and ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific Akt isoform.
-
-
Kinase Reaction:
-
Add the serially diluted inhibitor to the wells of a 384-well plate.
-
Add the Akt kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent, such as the ADP-Glo™ system which measures ADP production.
-
Follow the manufacturer's instructions for the detection kit, which typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blotting for Phospho-Akt and Downstream Targets
This protocol is for assessing the inhibition of Akt signaling within cells by measuring the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat the cells with the inhibitor at various concentrations and for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. The levels of phosphorylated protein should be normalized to the total protein levels.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Akt/PKB kinase assay [whitelabs.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-2206 - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK690 Hydrochloride: Reproducibility and Performance in Akt Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK690 Hydrochloride (GSK690693), a potent pan-Akt inhibitor, with other notable Akt inhibitors. The information presented is collated from publicly available research to assist in the evaluation of its reproducibility and performance in preclinical studies.
Mechanism of Action and Kinase Selectivity
GSK690 Hydrochloride is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2] This pathway plays a crucial role in cell survival, proliferation, and metabolism.[3] By inhibiting Akt, GSK690 Hydrochloride aims to suppress tumor growth and induce apoptosis.[4][5]
While highly potent against Akt isoforms, GSK690 Hydrochloride also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family.[6] Understanding this selectivity profile is crucial for interpreting experimental results and anticipating potential off-target effects.
Table 1: In Vitro Kinase Inhibitory Activity of GSK690 Hydrochloride
| Kinase Target | IC50 (nM) | Kinase Family |
| Akt1 | 2[6] | AGC |
| Akt2 | 13[6] | AGC |
| Akt3 | 9[6] | AGC |
| PKA | < 100[6] | AGC |
| PKC isoforms | < 100[6] | AGC |
| ROCK1 | 890[6] | AGC |
| AMPK | < 100[6] | CAMK |
Comparative Analysis with Alternative Akt Inhibitors
Several other pan-Akt inhibitors have been developed and are in various stages of preclinical and clinical evaluation. This section provides a comparative overview of GSK690 Hydrochloride against two prominent alternatives: Capivasertib (AZD5363) and Ipatasertib (GDC-0068). It is important to note that the following data is compiled from different studies and direct head-to-head comparisons may not be available.
Table 2: Comparison of Pan-Akt Inhibitors
| Feature | GSK690 Hydrochloride (GSK690693) | Capivasertib (AZD5363) | Ipatasertib (GDC-0068) |
| Mechanism of Action | ATP-competitive pan-Akt inhibitor[1] | ATP-competitive pan-Akt inhibitor[1] | ATP-competitive pan-Akt inhibitor[1] |
| Reported IC50 (Akt1) | 2 nM[6] | Not explicitly found in searches | 5 nM[7] |
| Clinical Development Stage | Phase I trials completed[7] | Phase II and III trials ongoing[8][9] | Phase II and III trials ongoing[3][8] |
| Reported Clinical Activity | Limited monotherapy activity in unselected populations[7][8] | Promising activity in combination therapies, particularly in tumors with PIK3CA/AKT1/PTEN alterations[10] | Demonstrated activity in combination therapies for certain cancer types[8][11] |
| Commonly Observed Adverse Events | Not extensively detailed in searches | Rash, diarrhea[1] | Diarrhea[11] |
Experimental Data and Reproducibility
The anti-proliferative and pro-apoptotic effects of GSK690 Hydrochloride have been documented in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for assessing the potency of an anti-cancer agent.
Table 3: Anti-proliferative Activity of GSK690 Hydrochloride in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72[6] |
| ZR-75-1 | Breast Cancer | 79[6] |
| BT474 | Breast Cancer | 86[6] |
| HCC1954 | Breast Cancer | 119[6] |
| MDA-MB-453 | Breast Cancer | 975[6] |
| LNCaP | Prostate Cancer | 147[6] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GSK690 Hydrochloride in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-Akt
This protocol is used to detect the phosphorylation status of Akt and its downstream targets, providing a direct measure of the inhibitor's activity.
-
Cell Treatment and Lysis: Plate cells and treat with GSK690 Hydrochloride for the desired time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or a downstream target (e.g., p-GSK3β Ser9) overnight at 4°C with gentle agitation.[12][13] Use the antibody at the manufacturer's recommended dilution in 5% BSA in TBST.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against total Akt or a loading control like GAPDH or β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by GSK690 Hydrochloride.
-
Cell Treatment: Treat cells with GSK690 Hydrochloride at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizing the Impact of GSK690 Hydrochloride
The following diagrams illustrate the mechanism of action and experimental workflows related to the evaluation of GSK690 Hydrochloride.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690 Hydrochloride.
Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.
Caption: Logical relationship of the compared pan-Akt inhibitors and their common target and outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GSK 690 Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the small molecule inhibitor GSK 690 Hydrochloride are critical for maintaining laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of laboratory chemical waste provide a clear framework for its responsible management. Researchers, scientists, and drug development professionals should handle this compound with the understanding that it must be treated as chemical waste, following all institutional and local regulations.
The primary route for the disposal of this compound, like other similar research-grade compounds, is through a licensed hazardous waste disposal company. It is imperative to avoid disposing of this chemical down the drain or in regular solid waste streams.
Quantitative Data for Laboratory Chemical Waste Management
For easy reference, the following table summarizes key quantitative parameters and guidelines applicable to the management of laboratory chemical waste, which should be applied to the disposal of this compound.
| Parameter | Guideline | Regulatory Context |
| Unused Compound | Treat as hazardous chemical waste. | Resource Conservation and Recovery Act (RCRA) |
| Contaminated Labware | Collect in a designated, sealed, and labeled hazardous waste container. | Institutional Environmental Health & Safety (EHS) Protocols |
| Aqueous Solutions | Do not dispose down the drain. Collect as aqueous hazardous waste. | Clean Water Act and local wastewater regulations |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label before disposal. | RCRA "Empty Container" Rule |
| Spill Cleanup Materials | Collect all materials used for cleanup in a sealed bag or container and treat as hazardous waste. | Occupational Safety and Health Administration (OSHA) |
Procedural Steps for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Collect any remaining solid this compound powder, along with any contaminated items such as weighing paper or pipette tips, in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Ensure the start date of waste accumulation is recorded on the label.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
Step 4: Arrange for Pickup and Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself. The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Essential Safety and Operational Guide for Handling GSK 690 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides critical safety protocols, logistical information for laboratory use, and clear disposal guidelines for GSK 690 Hydrochloride. Adherence to these procedures is essential for ensuring a safe research environment and maintaining experimental integrity.
Immediate Safety Information
This compound is a potent research chemical. While a specific, comprehensive hazard assessment from a formal Safety Data Sheet (SDS) is not publicly available, a Standard Operating Procedure (SOP) from Purdue University indicates that similar compounds may be classified as reproductive toxins. Therefore, it is crucial to handle this compound with care, minimizing exposure at all times.
Personal Protective Equipment (PPE)
To mitigate risks, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved, properly fitting safety glasses or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as disposable nitrile gloves. Consider wearing two pairs for enhanced protection. | Prevents skin contact. |
| Body Protection | A properly sized laboratory coat, fully buttoned. Disposable sleeve covers should be worn if there are gaps at the wrist. | Protects skin and personal clothing from contamination. |
| Respiratory | A suitable respirator is required if handling the compound outside of a chemical fume hood. A half-face air-purifying respirator may be used if it is the sole means of protection. | Prevents inhalation of the powder form. |
| Footwear | Full-length pants and closed-toe shoes must be worn at all times in the laboratory. | Protects against spills and dropped items. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is vital for safety and consistent experimental results.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound powder should be stored at -20°C for long-term stability (up to 3 years). For solutions in solvent, storage at -80°C is recommended for up to one year. The storage area should be a designated, cool, dry, and well-ventilated location, protected from sunlight. Keep containers tightly closed.
Preparation of Solutions
-
Engineering Controls : All handling of this compound, especially the powder, must be conducted in a properly functioning chemical fume hood to prevent inhalation exposure. The laboratory should operate under negative pressure conditions.
-
Solubility : this compound is soluble in DMSO at a concentration of 125 mg/mL (307.94 mM); sonication may be required to fully dissolve the compound.
-
Protocol for Preparing a Stock Solution :
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under a chemical fume hood, carefully weigh the desired amount of powder.
-
Add the appropriate volume of DMSO to the powder.
-
If necessary, sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Handling of Solutions
-
Always wear the appropriate PPE as detailed in the table above.
-
Use designated and clearly labeled equipment for handling this compound.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly before breaks and immediately after handling the product.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent harm to the environment and human health.
-
Solid Waste : Collect any unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads) in a designated, sealed hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials : All disposable labware that has come into contact with the compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.
All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
